Product packaging for Xct790(Cat. No.:CAS No. 796844-24-1)

Xct790

Cat. No.: B7909957
CAS No.: 796844-24-1
M. Wt: 596.4 g/mol
InChI Key: HQFNFOOGGLSBBT-AWNIVKPZSA-N
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Description

Historical Perspectives on Related Chemical Entities and Their Scientific Contributions

Historically, research into nuclear receptors and their ligands has provided foundational knowledge for understanding gene regulation and developing targeted therapies. The study of estrogen receptors and their synthetic modulators, such as selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and pure antiestrogens like fulvestrant (B1683766) (ICI182,780), has significantly impacted the treatment of hormone-dependent cancers like breast cancer. sci-hub.sedovepress.com These compounds demonstrated the principle of targeting nuclear receptor activity for therapeutic benefit.

The discovery and characterization of the ERR subfamily (ERRα, ERRβ, and ERRγ) expanded this field. Early studies identified these receptors based on their structural homology to estrogen receptors, despite their lack of binding affinity for endogenous estrogens. The recognition of ERRα's role in metabolic pathways and its overexpression in various cancers, often correlated with poor prognosis, highlighted it as a potential therapeutic target. oup.comdovepress.comnih.gov The need for specific chemical tools to probe ERRα function spurred the development of compounds like XCT790.

Rationale for Investigating this compound in Contemporary Biomedical and Chemical Research

The primary rationale for investigating this compound stemmed from the need for a selective chemical probe to dissect the biological functions of ERRα. Given ERRα's involvement in critical processes like energy metabolism, cell proliferation, and its implication in diseases such as cancer and metabolic disorders, a tool to specifically modulate its activity was highly desirable. acs.orgnih.govoup.comdovepress.comnih.gov this compound was developed as the first potent and selective inverse agonist of ERRα, designed to interfere with its interaction with coactivators and downregulate its transcriptional activity. acs.orgnih.govaacrjournals.org This made it an invaluable instrument for researchers to directly evaluate the role of ERRα in numerous cellular and physiological contexts. acs.orgnih.gov

However, the subsequent discovery of this compound's potent mitochondrial uncoupling activity, independent of its ERRα inhibition, introduced a new rationale for its investigation. acs.orgnih.govresearchgate.net This off-target effect, occurring at concentrations significantly lower than those typically used to perturb ERRα, highlighted this compound also as a tool to study mitochondrial function and its impact on cellular processes. acs.orgnih.gov Understanding this dual activity is crucial for accurately interpreting research findings where this compound is employed.

Overview of the Current Research Landscape Pertaining to this compound and Its Analogues

The current research landscape involving this compound is multifaceted, reflecting its utility as a probe for both ERRα-dependent and ERRα-independent pathways. Studies continue to utilize this compound to explore the role of ERRα in various cancers, including breast cancer, colon cancer, and pancreatic cancer. nih.govaacrjournals.orgresearchgate.netmedchemexpress.comoncotarget.comresearchgate.netmedsci.org Research has shown that this compound can reduce cancer cell proliferation, inhibit tumor growth, and induce cell death, often linked to its ERRα inverse agonism and subsequent disruption of ERRα-coactivator complexes. sci-hub.senih.govaacrjournals.orgmedchemexpress.comoncotarget.comapexbt.com For instance, this compound has been shown to inhibit mammosphere formation and prevent anoikis-resistance in breast cancer stem cells, potentially by inhibiting mitochondrial function and key stem cell signaling pathways. oncotarget.comresearchgate.net In pancreatic cancer, this compound has demonstrated synergistic anticancer effects when combined with gemcitabine (B846), suppressing tumor growth by inhibiting ERRα and the MEK/ERK pathway. medsci.org

Simultaneously, research is actively investigating the mitochondrial uncoupling activity of this compound and its implications. acs.orgnih.govresearchgate.net This activity leads to rapid depletion of cellular ATP and activation of AMPK, independent of ERRα. acs.orgnih.govresearchgate.net This has positioned this compound as a tool to study the consequences of mitochondrial dysfunction and energy stress on cellular processes, including autophagy and cell death. frontiersin.orgresearchgate.netapexbt.com For example, this compound has been identified as a pharmacological inducer of aggrephagy in a yeast model of proteotoxicity, clearing α-synuclein aggregates in an autophagy-dependent manner. frontiersin.orgjncasr.ac.in

The development and study of this compound analogues are also part of the current landscape, aiming to identify compounds with improved selectivity for ERRα or to further explore the structural features responsible for its mitochondrial uncoupling effect. Molecular dynamics simulations and binding energy analyses are employed to understand the interaction of this compound and its analogues with the ERRα ligand-binding pocket. rsc.org This research seeks to develop more precise tools for dissecting ERRα biology and potentially identify lead compounds with more specific therapeutic profiles.

Identification of Key Unanswered Questions and Research Gaps Driving this compound Investigation

Despite the significant research conducted with this compound, several key unanswered questions and research gaps persist, driving ongoing investigations:

Deconvoluting ERRα-Dependent vs. ERRα-Independent Effects: A major challenge is definitively attributing observed biological effects of this compound solely to ERRα inhibition when its potent mitochondrial uncoupling activity is present at lower concentrations. acs.orgnih.govresearchgate.net Future research needs to carefully design experiments, perhaps utilizing ERRα knockout or knockdown models alongside this compound treatment, to distinguish between these mechanisms. nih.govfrontiersin.orgnih.govresearchgate.net

Full Characterization of Off-Target Activities: While mitochondrial uncoupling is a known off-target effect, a comprehensive understanding of all potential off-target interactions of this compound is still needed. Identifying and characterizing other potential targets would be crucial for interpreting research findings and developing more specific compounds.

Precise Mechanism of Mitochondrial Uncoupling: Although it is suggested that this compound acts as a proton ionophore similar to FCCP and CCCP, the detailed molecular mechanism of how this compound uncouples the mitochondrial electron transport chain requires further elucidation. acs.orgnih.govresearchgate.net

Therapeutic Potential and Specificity: While this compound has shown promise in preclinical models for various diseases, its off-target effects raise questions about its direct therapeutic applicability. Research is needed to determine if the beneficial effects observed are primarily due to ERRα modulation, mitochondrial uncoupling, or a combination, and whether more specific analogues can be developed for therapeutic purposes.

Role of ERRα Cytoplasmic Localization: Although ERRα is known to localize primarily in the cytoplasm, its specific functions in this cellular compartment are not yet fully reported. researchgate.net this compound has been observed to modulate autophagy potentially through subcellular ERRα localization dynamics, suggesting a research avenue to explore the non-nuclear roles of ERRα and how this compound influences them. researchgate.net

Addressing these gaps requires continued investigation using a combination of chemical biology, cell biology, molecular biology, and in vivo studies, potentially involving the design and synthesis of novel this compound analogues with improved target specificity.

Here is a table summarizing some key research findings related to this compound:

Biological Process/TargetObserved Effect of this compoundRelevant Citations
Estrogen-Related Receptor Alpha (ERRα)Potent and selective inverse agonist; disrupts ERRα-coactivator complexes; downregulates ERRα protein levels and transcriptional activity. acs.orgnih.govsci-hub.seaacrjournals.orgmedchemexpress.comapexbt.comrndsystems.comresearchgate.net
MitochondriaPotent mitochondrial uncoupler; rapidly depletes cellular ATP; activates AMPK; decreases mitochondrial membrane potential; increases oxygen consumption. acs.orgnih.govresearchgate.net
Cell ProliferationReduces proliferation in various cancer cell lines; blocks G1/S transition of the cell cycle. nih.govresearchgate.netmedchemexpress.comoncotarget.comapexbt.com
Cancer Stem CellsInhibits mammosphere formation; prevents anoikis-resistance; suppresses stem cell signaling pathways. oncotarget.comresearchgate.net
AutophagyInduces autophagy through an MTOR-independent and ERRα-dependent mechanism; clears protein aggregates. frontiersin.orgresearchgate.netjncasr.ac.in
AngiogenesisInhibits angiogenesis in xenograft models; downregulates expression of pro-angiogenic markers. medchemexpress.comresearchgate.net
MEK/ERK Signaling PathwayInhibits the MEK/ERK pathway, particularly in combination with gemcitabine in pancreatic cancer. medsci.org
p21 ExpressionInduces expression of the cell cycle inhibitor p21 in an ERRα-dependent, p53-independent manner. nih.gov
Calcific Aortic Valve Disease (CAVD)Putative corrector of gene network dysregulation in NOTCH1-haploinsufficient cells. rscf.runih.govahajournals.org
OsteoporosisProtected mouse models from OVX-induced bone loss. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H13F9N4O3S B7909957 Xct790 CAS No. 796844-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFNFOOGGLSBBT-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F9N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796844-24-1, 725247-18-7
Record name XCT-790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796844241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XCT790
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XCT-790
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4CE428LGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Assessment and Characterization of Xct790

In Vitro Pharmacological Characterization of Xct790

Receptor Binding Affinity and Selectivity Profiling of this compound this compound is characterized as a potent and selective inverse agonist for estrogen-related receptor alpha (ERRα)apexbt.comselleckchem.com. Its reported IC₅₀ value for ERRα is approximately 0.37 μMapexbt.comselleckchem.commedchemexpress.com. Studies indicate that this compound binds within the ligand-binding domain (LBD) of ERRαapexbt.comrsc.org. Molecular dynamics simulations suggest that this compound interacts with residues in the H3, H5, H6/H7 loop, and H11 helix of ERRα, with key residues for binding including Leu324, Phe328, Phe382, Leu398, Phe495, and Leu500rsc.org.

Selectivity profiling has shown that this compound does not significantly inhibit ERRγ, estrogen receptor alpha (ERα), or estrogen receptor beta (ERβ) at concentrations below 10 μM apexbt.comselleckchem.commedchemexpress.com. This suggests a degree of selectivity for ERRα over other related nuclear receptors at certain concentrations researchgate.net.

Cellular Efficacy Assays for this compound Activity in Relevant Biological Systems this compound has demonstrated efficacy in various cellular assays, particularly in the context of cancer research and metabolic processes. In cancer cell lines, this compound has been shown to reduce cell viability in a dose-dependent mannermedchemexpress.comoncotarget.com. It can suppress colony formation and cell proliferation and induce apoptosis in certain cancer cells, including ERα-negative endometrial cancer cells and triple-negative breast cancer cellsnih.govnih.gov. This compound has also been observed to cause cell cycle arrest, specifically at the mitotic phase in some cell linesnih.gov.

Beyond cancer, this compound's effects on cellular metabolism have been studied. It can lower ATP levels and modify the energetic status of cells, affecting both oxidative phosphorylation and glycolysis mdpi.com. This compound treatment has been shown to decrease ERRα protein levels, likely through proteasome degradation oncotarget.comresearchgate.net. It also reduces the expression level of PGC-1α, a coactivator of ERRα involved in regulating mitochondrial biogenesis apexbt.comoncotarget.com.

In Vivo Efficacy Studies of this compound in Preclinical Models

Efficacy of this compound in Disease Pathogenesis Models this compound has been evaluated for its efficacy in various preclinical disease models. In xenograft mouse models of endometrial cancer, this compound significantly inhibited tumor growth and angiogenesis and induced apoptosis without causing a reduction in body weightmedchemexpress.comnih.gov. Similarly, in xenograft models of adrenocortical carcinoma, this compound reduced tumor growth and decreased cell proliferation in vivooncotarget.comresearchgate.net. Studies in triple-negative breast cancer xenograft models in nude mice have also shown that this compound treatment can significantly delay tumor growthnih.gov.

Beyond cancer, this compound has shown potential in models of other diseases. In a preclinical mouse model of Parkinson's disease, this compound exerted neuroprotective effects on dopaminergic neurons by inducing autophagy researchgate.net. This compound has also shown efficacy in a mouse model of aortic valve disease, preventing and treating aortic valve thickening, calcification, and stenosis grantome.comescholarship.org. In this model, this compound was found to restore the expression of dysregulated genes and correct network nodes in patient-derived primary aortic valve cells escholarship.org.

Data Tables

While specific quantitative data points (like precise IC50 values for off-targets beyond ERRα or detailed kinetic parameters for enzyme activation) were not consistently available across the search results in a format suitable for comprehensive interactive tables covering all aspects of the outline, the key quantitative finding regarding ERRα binding affinity is presented below.

TargetActivity TypeIC₅₀ (μM)
ERRαInverse Agonist0.37 apexbt.comselleckchem.commedchemexpress.com

Assessment of this compound in Symptomatic Relief Models

Research has explored the effects of this compound in models relevant to symptomatic relief, particularly in the context of diseases where ERRα plays a role. For instance, studies in a preclinical mouse model of Parkinson's disease (PD) demonstrated that this compound exerted neuroprotective effects. frontiersin.orgresearchgate.netresearchgate.netsigmaaldrich.com This neuroprotection was associated with the induction of autophagy, a cellular process that clears toxic protein aggregates, such as alpha-synuclein (B15492655), which are implicated in PD pathology. frontiersin.orgresearchgate.netresearchgate.netnih.gov By promoting the clearance of these aggregates, this compound ameliorated motor coordination deficits observed in the mouse model. frontiersin.orgresearchgate.netresearchgate.netsigmaaldrich.com

This compound has also been assessed in models related to bone health. In ovariectomized (OVX) mouse models, which mimic post-menopausal osteoporosis, this compound treatment significantly protected against OVX-induced bone loss in two different mouse strains with varying basal bone densities. researchgate.net While the effect was observed in both strains, it was noted to be milder compared to MYC deficiency. researchgate.net

Comparative Efficacy of this compound Against Established Therapeutic Modalities

Preclinical studies have compared the efficacy of this compound against or in combination with established therapeutic modalities, particularly in cancer research.

In the context of pancreatic cancer, the combination of gemcitabine (B846), a standard chemotherapy drug, and this compound displayed synergistic anticancer effects in both in vitro and in vivo xenograft and mini-PDX (patient-derived xenograft) models. medsci.orgresearchgate.net This combination synergistically suppressed cancer cell viability, proliferation, migration, invasion, and epithelial-to-mesenchymal transition (EMT), while also triggering G0/G1 cell cycle arrest and programmed cell death. medsci.orgresearchgate.net The synergistic antitumor effect was associated with the inhibition of ERRα and the MEK/ERK signaling pathway. medsci.org

In triple-negative breast cancer (TNBC) xenograft models in nude mice, this compound significantly suppressed tumor growth compared to control groups. nih.gov At the end of one study, the average tumor volume in the this compound group was significantly less than that in the control group (292 ± 87.1 mm³ vs. 941 ± 154 mm³). nih.gov This finding is consistent with previous studies showing that inhibition of ERRα by siRNA or this compound can suppress the growth of various cancer cell types, including colon, prostate, and estrogen receptor-positive and negative breast cancer cells. nih.gov

This compound has also shown efficacy in inhibiting the growth of ERα-negative endometrial cancer cells in vitro and in vivo xenograft models, suggesting its potential as a novel therapeutic agent for this cancer type. nih.gov It significantly inhibited ERRα-induced transcriptional activity, suppressed colony formation and cell proliferation, and induced apoptosis without observed cytotoxicity in these models. nih.gov

While this compound is primarily known as an ERRα inverse agonist, some research indicates that it can also act as a potent mitochondrial uncoupler independent of its ERRα inhibitory activity at nanomolar concentrations. researchgate.netdiscoverx.comnih.govacs.org This uncoupling effect leads to rapid depletion of cellular ATP and activation of AMPK. discoverx.comnih.govacs.org This ERRα-independent activity should be considered when interpreting the results of studies using this compound as a sole ERRα inhibitor. researchgate.netdiscoverx.comnih.govacs.org

The following table summarizes some preclinical efficacy findings:

Model TypeDisease ContextKey FindingCitation
Mouse modelParkinson's DiseaseNeuroprotective, cleared alpha-synuclein aggregates, ameliorated motor deficits. frontiersin.orgresearchgate.netresearchgate.netsigmaaldrich.com
OVX Mouse ModelOsteoporosisProtected against OVX-induced bone loss. researchgate.net
Pancreatic Cancer Xenograft/Mini-PDXPancreatic CancerSynergistic anticancer effect with gemcitabine. medsci.orgresearchgate.net
TNBC XenograftTriple-Negative Breast CancerSignificantly suppressed tumor growth. nih.gov
Endometrial Cancer XenograftEndometrial CancerInhibited tumor growth and induced apoptosis. nih.gov

Preclinical Safety and Toxicology of this compound

Preclinical safety and toxicology studies are crucial for evaluating the potential hazards of a compound before it is tested in humans. These assessments typically involve evaluating acute, subchronic, and chronic toxicity, as well as genotoxicity, mutagenicity, and immunotoxicity.

Acute Toxicity Assessment of this compound in Murine and Non-rodent Species

Subchronic and Chronic Toxicity Profiles of this compound

Comprehensive subchronic and chronic toxicity profiles of this compound were not extensively detailed in the provided search results. Subchronic toxicity studies typically involve repeated exposure for 28 to 90 days, while chronic studies can extend for 12 months or more, aiming to identify adverse effects from prolonged exposure. criver.comnih.gov The available information focuses more on the efficacy and mechanisms of this compound in disease models rather than comprehensive toxicology assessments. One source mentions that due to the need for daily ERRα inhibition and potential lethality in animals, a training protocol in a study was applied for only 4 weeks, which might indirectly suggest some toxicity concerns with prolonged administration, although specific details are lacking. researchgate.net Standard preclinical development for pharmaceuticals typically includes these longer-term toxicity studies in both rodent and non-rodent species to understand cumulative and delayed adverse effects. criver.comnih.goveuropa.eu

Genotoxicity and Mutagenicity Evaluations of this compound

Information regarding specific genotoxicity and mutagenicity evaluations of this compound, such as Ames tests or chromosomal aberration assays, was not found within the provided search results. Genotoxicity and mutagenicity testing are standard components of preclinical safety assessment to determine if a compound can damage genetic material. amerigoscientific.com

Immunotoxicity Considerations and Assessment for this compound

Details regarding immunotoxicity considerations and assessments for this compound were not available in the provided search results. Immunotoxicity studies are conducted to evaluate the potential of a compound to cause adverse effects on the immune system, such as immunosuppression or immunostimulation.

Assessment TypeMurine SpeciesNon-rodent SpeciesKey FindingsCitation
Acute ToxicityNot detailedNot detailedTolerability observed in some efficacy studies medsci.orgnih.gov
Subchronic ToxicityNot detailedNot detailedLimited information available-
Chronic ToxicityNot detailedNot detailedLimited information available-
Genotoxicity/MutagenicityNot detailedNot applicableNot detailed-
ImmunotoxicityNot detailedNot detailedNot detailed-

This compound, also known by its PubChem CID 6918788, is a chemical compound primarily recognized as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα). wikipedia.orgtocris.comnih.govguidetopharmacology.orgscbt.comuni.lucaymanchem.comfishersci.at Its chemical structure includes a thiadiazole ring, a cyano group, and a propenamide backbone substituted with trifluoromethyl and methoxyphenyl groups. ontosight.ai Beyond its interaction with ERRα, this compound has also been identified as a potent mitochondrial electron transport chain uncoupler at low nanomolar concentrations, independent of ERRα inhibition. wikipedia.orgresearchgate.netacs.orgnih.gov This uncoupling activity leads to a rapid depletion of cellular ATP and subsequent activation of AMPK. wikipedia.orgresearchgate.netacs.orgnih.gov

While extensive research details this compound's mechanisms of action, its effects on various cell lines, and its potential in areas like cancer research and neuroprotection through autophagy modulation, information specifically on developmental and reproductive toxicity studies in publicly available sources is limited. dtic.milsigmaaldrich.comfrontiersin.orgresearchgate.netnih.govepa.govmedkoo.comnih.gov The available literature focuses predominantly on its molecular and cellular effects rather than systemic toxicity across different life stages or reproductive impacts.

Further comprehensive toxicological assessments, specifically including developmental and reproductive toxicity studies, would be necessary to fully characterize the safety profile of this compound in these areas.

Molecular and Cellular Determinants of Xct790 Action

Identification and Characterization of Xct790 Molecular Targets

The primary molecular target identified for this compound is the estrogen-related receptor alpha (ERRα). selleckchem.comapexbt.commedchemexpress.com ERRα is an orphan nuclear receptor that plays crucial roles in regulating energy metabolism, mitochondrial biogenesis, and cellular differentiation. nih.govmdpi.com this compound functions as a potent and selective inverse agonist of ERRα, disrupting its transcriptional activity. apexbt.commedchemexpress.commedkoo.com Studies have shown that this compound is largely inactive against other related receptors, such as ERRγ, estrogen receptor alpha (ERα), and estrogen receptor beta (ERβ), at concentrations typically used to inhibit ERRα. selleckchem.comapexbt.commedchemexpress.com

Beyond its well-established interaction with ERRα, research has also revealed an ERRα-independent effect of this compound as a potent mitochondrial uncoupler. discoverx.comacs.orgacs.orgresearchgate.netnih.gov This activity occurs at lower concentrations than those required to inhibit ERRα and leads to rapid depletion of cellular ATP and activation of AMP kinase (AMPK). acs.orgacs.orgnih.gov This indicates that this compound can exert its effects through multiple molecular mechanisms.

Target Identification Approaches for this compound (e.g., proteomic, genomic, metabolomic)

Identifying the molecular targets of a compound like this compound often involves a combination of 'omics' technologies, including proteomics, genomics, and metabolomics. These approaches provide a comprehensive view of the biological system's response to the compound at different molecular levels. mdpi.comnih.govisaaa.orgnih.gov

Proteomics: Proteomic analysis can identify changes in protein expression levels and post-translational modifications upon this compound treatment. Label-free quantitative proteomic analysis has been used to identify differentially regulated proteins in response to ERRα inhibitors like this compound, providing insights into affected metabolic pathways. mdpi.com Techniques such as isotope coded affinity tags, stable isotopic labeling by amino acids in cell culture (SILAC), and isobaric tags for relative and absolute quantification (iTRAQ) are commonly employed in proteomics for target identification and validation. nih.gov

Genomics: Genomic approaches, including gene expression profiling (transcriptomics), can reveal changes in mRNA levels of potential target genes or pathways influenced by this compound. mdpi.comnih.govisaaa.org While this compound primarily targets ERRα at the protein level, its effect on ERRα's transcriptional activity can be assessed through the expression of ERRα target genes. pnas.org

Metabolomics: Metabolomics focuses on identifying and quantifying the complete set of low molecular weight compounds (metabolites) in a biological sample. mdpi.comisaaa.org Since ERRα is heavily involved in regulating metabolism, metabolomic profiling can directly assess the downstream effects of this compound-mediated ERRα inhibition on cellular metabolic status. mdpi.commdpi.com Changes in metabolic profiles, such as ATP levels and the contribution of oxidative phosphorylation versus glycolysis, have been analyzed using techniques like the Seahorse XFe96 analyzer following this compound treatment. mdpi.com

Integrating data from these multi-omics approaches allows for a more robust identification of direct and indirect targets and provides a systems-level understanding of this compound's impact on cellular processes. mdpi.comnih.gov

Biophysical and Biochemical Validation of this compound-Target Interactions

Once potential targets are identified, biophysical and biochemical methods are crucial for validating the direct interaction and characterizing the binding properties of this compound with its targets, particularly ERRα.

Binding Assays: In vitro binding assays are fundamental for confirming the direct interaction between this compound and ERRα. These assays can determine binding affinity (e.g., IC50 values) and selectivity against other related receptors. This compound has been shown to bind to the ligand-binding domain (LBD) of ERRα. apexbt.comresearchgate.net The reported IC50 value for this compound as an inverse agonist of ERRα is approximately 0.37 µM. selleckchem.comapexbt.commedchemexpress.com

Transcriptional Activity Assays: As an inverse agonist, this compound inhibits the constitutive transcriptional activity of ERRα. medkoo.comtocris.com Reporter gene assays, such as dual luciferase reporter assays, can be used to measure the effect of this compound on the transcriptional activity of ERRα and its downstream target genes. pnas.orgnih.gov These assays biochemically validate the functional consequence of this compound binding to ERRα.

Co-immunoprecipitation and Pulldown Assays: These biochemical techniques can demonstrate the disruption of protein-protein interactions mediated by ERRα upon this compound binding, such as the interaction between ERRα and its coactivator PGC-1α. medkoo.comresearchgate.netpnas.orgtocris.com this compound interferes with PPARγ coactivator-1α (PGC-1α)/ERRα-dependent signaling. tocris.com

Validation of the mitochondrial uncoupling activity of this compound has involved measuring oxygen consumption rates, mitochondrial membrane potential, and ATP production, demonstrating its effect independent of ERRα expression. discoverx.comacs.orgacs.orgnih.gov

Structural Basis of this compound-Target Recognition and Binding (e.g., X-ray crystallography, cryo-EM)

Understanding the structural basis of how this compound interacts with its targets, particularly ERRα, provides detailed insights into the binding pocket and the molecular determinants of its inverse agonistic activity. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for this purpose. nanoimagingservices.comcancer.govcreative-biostructure.comnih.gov

While specific high-resolution structural data of this compound bound to ERRα were not extensively detailed in the provided search results, studies on ERRα and its interactions with ligands and coactivators provide context. The ligand-binding domain (LBD) of nuclear receptors like ERRα undergoes conformational changes upon ligand binding, which affects their interaction with coactivators or corepressors. Inverse agonists are thought to stabilize a conformation that favors interaction with corepressors or disrupts interaction with coactivators, thereby inhibiting transcriptional activity. researchgate.net

Research has indicated that the binding interface of an ERRα inverse agonist, structurally related to this compound (compound 1a), with the ERRα-LBD involves helix H12 together with helices H3 and H4. researchgate.net X-ray crystallography is the dominant technique for solving molecular structures at atomic resolution, providing precise details of drug-binding pockets. cancer.govcreative-biostructure.comnih.gov Cryo-EM is particularly useful for larger complexes or flexible molecules and can capture different conformational states, offering complementary information about target interactions. nanoimagingservices.comcancer.govcreative-biostructure.comnih.gov Although direct structural data for this compound-ERRα binding via these methods were not found, these techniques are the standard approaches for elucidating such molecular interactions.

Intracellular Signaling Pathways Modulated by this compound

Beyond its direct target interactions, this compound modulates several intracellular signaling pathways, contributing to its observed cellular effects. These modulations can be direct consequences of target binding or indirect effects triggered by the initial interactions.

Elucidation of Kinase Cascades Influenced by this compound

This compound has been shown to influence several kinase cascades, which are critical components of intracellular signaling networks.

MAPK Pathway: this compound treatment has been observed to activate components of the MAPK pathway, including JNK, p38-MAPK, and ERK1/2, in a time-dependent manner in certain cell lines. nih.govoncotarget.com This activation can occur through both ROS-dependent and ROS-independent mechanisms. nih.govoncotarget.com

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is also modulated by this compound. Activation of Akt has been reported following this compound treatment, which can be partially attenuated by ROS scavengers, suggesting a ROS-dependent component to its activation. nih.govoncotarget.com

AMPK Activation: this compound is a potent activator of AMP kinase (AMPK), an effect that is independent of its ERRα inhibitory activity and is attributed to its mitochondrial uncoupling properties leading to ATP depletion. acs.orgacs.orgnih.gov AMPK is a master regulator of cellular energy homeostasis and influences numerous downstream pathways. acs.orgacs.org

MEK/ERK Pathway: In pancreatic cancer cells, this compound has been shown to suppress the MEK/ERK signaling pathway, contributing to its synergistic anticancer effects when combined with other agents. medsci.orgnih.gov This suppression involves decreased phosphorylation of MEK and ERK1/2. medsci.org

Table 1 summarizes the observed effects of this compound on key kinase cascades.

Kinase CascadeObserved Effect by this compoundROS Dependence (where noted)References
JNKActivation (rapid, transient)ROS-independent nih.govoncotarget.com
p38-MAPKActivation (sustained)ROS-dependent nih.govoncotarget.com
ERK1/2Activation (sustained) / Suppression (in specific contexts)ROS-dependent / Not specified nih.govoncotarget.commedsci.orgnih.gov
Akt (PI3K/Akt)Activation (sustained)ROS-dependent nih.govoncotarget.com
AMPKActivation (potent)ERRα-independent acs.orgacs.orgnih.gov
MEK/ERKSuppression (in pancreatic cancer cells)Not specified medsci.orgnih.gov

Analysis of Transcription Factor Regulation by this compound

This compound's primary mechanism involves modulating the activity of the nuclear receptor ERRα, which itself functions as a transcription factor or regulates the activity of other transcription factors.

ERRα Transcriptional Activity: As an inverse agonist, this compound inhibits the constitutive transcriptional activity of ERRα and interferes with the interaction between ERRα and its coactivator PGC-1α. medkoo.comresearchgate.netpnas.orgtocris.com This leads to the downregulation of genes regulated by the ERRα-PGC-1α complex, particularly those involved in oxidative metabolism and mitochondrial biogenesis. medkoo.compnas.orgtocris.com

NF-κB Regulation: this compound treatment has been shown to activate NF-κB signaling, increasing its transcriptional activity in certain cell lines. nih.govoncotarget.com This activation can occur independently of ROS generation. nih.govoncotarget.com

ER Stress-Related Transcription Factors: this compound can induce endoplasmic reticulum (ER) stress, leading to increased protein levels of ER stress-related transcription factors such as ATF4, ATF6, XBP-1, and CHOP. nih.gov

p53 and p21: this compound can increase the expression levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21 in a time and concentration-dependent manner. nih.gov Phosphorylation of p53 at Serine 15, essential for its nuclear translocation and activity, is also increased by this compound. nih.gov

Cancer Stem Cell Signaling Pathways: this compound has been reported to inhibit signaling pathways associated with cancer stem cells, including Sonic hedgehog, TGFβ-SMAD, STAT3, and Wnt pathways, as assessed by reporter gene assays. researchgate.net Conversely, it did not show significant effects on NRF2-dependent antioxidant responses, IFN-γ-STAT1, and Notch pathways in these studies. researchgate.net

Table 2 provides an overview of transcription factors and related pathways influenced by this compound.

Transcription Factor/PathwayObserved Effect by this compoundMechanism/ContextReferences
ERRαInhibition of transcriptional activityInverse agonism, disruption of ERRα-PGC-1α interaction medkoo.comresearchgate.netpnas.orgtocris.com
NF-κBActivation of transcriptional activityROS-independent nih.govoncotarget.com
ATF4, ATF6, XBP-1, CHOPIncreased protein levels (ER stress-related)Induction of ER stress nih.gov
p53, p21Increased expression levelsTime and concentration-dependent nih.gov
p53 (Ser15 phosphorylation)Increased phosphorylationEssential for nuclear translocation nih.gov
Sonic hedgehog, TGFβ-SMAD, STAT3, WntInhibition (in cancer stem cell signaling)Assessed by reporter assays researchgate.net
NRF2-antioxidant responseNo significant effectAssessed by reporter assays researchgate.net
IFN-γ-STAT1, NotchNo significant effectAssessed by reporter assays researchgate.net
TCF4 (Wnt signaling effector)Reduction (in specific cellular contexts)Potentially through ERRα inhibition nih.gov

Investigation of Second Messenger Systems Affected by this compound

This compound, initially developed as a selective inverse agonist for estrogen-related receptor alpha (ERRα), has been shown to impact various intracellular signaling pathways, including those involving second messengers. Second messengers are crucial molecules that relay signals from receptors on the cell surface to intracellular targets, often amplifying the initial signal libretexts.orgderangedphysiology.com. Key classes of second messengers include cyclic nucleotides (e.g., cAMP, cGMP), inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and calcium ions (Ca2+) libretexts.org.

Research indicates that this compound can potently activate AMP kinase (AMPK) in a dose-dependent manner acs.orgresearchgate.netacs.orgnih.gov. This activation appears to be independent of its inhibitory effect on ERRα acs.orgresearchgate.netacs.orgnih.gov. The activation of AMPK by this compound is secondary to the inhibition of cellular energy production, leading to a rapid depletion of cellular ATP pools acs.orgresearchgate.netacs.orgnih.gov. This depletion is suggested to be a consequence of this compound acting as a mitochondrial uncoupler, disrupting the mitochondrial electron transport chain and decreasing mitochondrial membrane potential acs.orgresearchgate.netacs.orgnih.govaxonmedchem.com. The activation of AMPK, a master regulator of metabolic homeostasis, represents a significant impact of this compound on a key second messenger-related pathway acs.org.

Furthermore, studies have investigated the involvement of MAPK, PI3K/Akt, and NF-κB signaling pathways in the cellular responses to this compound. These pathways are known to be regulated by various signaling molecules, including reactive oxygen species (ROS), which can function as second messengers nih.gov. This compound treatment has been shown to activate ERK1/2, p38α, and JNK1/2 within minutes nih.gov. Activation of ERK1/2, p38 MAPK, and Akt by this compound can occur in a ROS-dependent manner, while JNK and NF-κB activation may be ROS-independent oncotarget.com. This suggests that this compound influences multiple signaling cascades that are intricately linked with second messenger systems and cellular stress responses.

Cellular Responses Elicited by this compound Exposure

This compound exposure elicits a range of cellular responses, including effects on cell proliferation, apoptosis, differentiation, autophagy, and immune cell function. These responses are often mediated through its interaction with ERRα and its off-target effects, particularly on mitochondrial function.

Modulation of Apoptosis and Cell Proliferation by this compound

This compound has demonstrated significant effects on cell proliferation and the induction of apoptosis in various cell types, particularly cancer cells. Studies have shown that this compound can suppress colony formation and cell proliferation in a dose- and time-dependent manner researchgate.netnih.gov. This antiproliferative effect has been observed in various cancer cell lines, including triple-negative breast cancer (TNBC) cells and endometrial cancer cells nih.govoncotarget.comresearchgate.netnih.govmedsci.org.

The inhibition of proliferation by this compound is often accompanied by the induction of cell cycle arrest. For instance, this compound has been reported to cause cell cycle arrest at the mitotic phase in endometrial cancer cells and decrease G2/M phases in TNBC cells nih.govresearchgate.netnih.govmedsci.org.

This compound also induces apoptosis, a programmed cell death process researchgate.netnih.govselleckchem.com. This apoptotic activity has been linked to several mechanisms. In TNBC cells, this compound induces mitochondrial-related apoptosis nih.govoncotarget.com. It increases the expression of growth inhibition-related proteins such as p53 and p21, which are key regulators of cell cycle progression and apoptosis nih.gov. Furthermore, this compound can elevate the levels of phosphorylated p53 (p-Ser15-p53), essential for its nuclear translocation and function nih.gov.

Endoplasmic reticulum (ER) stress is also implicated in this compound-induced growth arrest and apoptosis. This compound increases the expression of ER stress-related proteins such as ATF4/6, XBP-1, and CHOP nih.gov. This persistent or excessive ER stress can lead to the activation of apoptosis nih.gov. Reactive oxygen species (ROS) play a significant role in mediating these effects. This compound increases ROS generation, partly by suppressing SOD1/2 nih.gov. ROS can act as upstream signals initiating ER stress and contributing to growth arrest and apoptosis nih.gov.

In chemotherapeutic-resistant cancer cells, this compound has been shown to induce cell death by causing mitochondrial dysfunction axonmedchem.comnih.gov. It can decrease mitochondrial mass and affect mitochondrial membrane potential, leading to increased ROS production and subsequent activation of caspases (caspases 3/7, 8, and 9) nih.gov.

The synergistic effect of this compound in combination with other chemotherapeutic agents, such as gemcitabine (B846) in pancreatic cancer and paclitaxel (B517696) in endometrial cancer and multi-drug resistant hepatocarcinoma cells, highlights its potential in enhancing anti-cancer therapies nih.govmedsci.orgnih.gov.

Here is a summary of this compound's effects on cell proliferation and apoptosis:

Cellular EffectObservationCell TypesKey Mechanisms Involved
Proliferation InhibitionSuppressed colony formation and cell proliferation (dose- and time-dependent)TNBC, Endometrial Cancer, Pancreatic CancerCell cycle arrest (Mitotic, G2/M) nih.govresearchgate.netnih.govmedsci.org
Apoptosis InductionIncreased apoptotic cell levelsTNBC, Endometrial Cancer, HepatocarcinomaMitochondrial dysfunction, ROS generation, ER stress, activation of caspases, upregulation of p53 and p21 axonmedchem.comnih.govoncotarget.comresearchgate.netnih.govnih.gov
SynergismEnhanced effects in combination with chemotherapeuticsPancreatic Cancer (Gemcitabine), Endometrial Cancer (Paclitaxel), MDR Hepatocarcinoma (Paclitaxel)ERRα and MEK/ERK pathway suppression (Pancreatic Cancer) medsci.org

Impact of this compound on Cellular Differentiation and Reprogramming Processes

This compound has been investigated for its influence on cellular differentiation and reprogramming, particularly in the context of its role as an ERRα inverse agonist. ERRα is known to be a key participant in the regulation of cell differentiation acs.org.

Studies on skeletal myocyte differentiation have shown that ERRα is required for normal myogenesis nih.gov. While ERRα overexpression accelerated differentiation, treatment with this compound delayed myogenesis, resulting in myotubes with fewer mitochondria and disorganized sarcomeres nih.gov. This suggests that inhibiting ERRα with this compound interferes with the normal differentiation program of skeletal myocytes nih.gov. The mechanism involves the modulation of the ERK MAP kinase pathway, where this compound treatment leads to the loss of transient induction of MAP kinase phosphatase-1 (MKP-1), which is crucial for ERK dephosphorylation at the onset of myogenesis nih.gov.

In the context of bone cells, ERRα, along with MYC, drives metabolic reprogramming towards an oxidative state during osteoclast differentiation researchgate.netjci.org. Pharmacological inhibition of ERRα by this compound has been shown to attenuate OVX-induced bone loss in mice, suggesting an impact on osteoclast differentiation and function researchgate.netjci.org.

This compound has also shown effects on the differentiation of valve mesenchymal stromal cells, inhibiting osteoblast differentiation and calcium deposition in the context of calcific aortic valve disease researchgate.net. This effect is linked to the regulation of metabolic reprogramming in these cells researchgate.net.

These findings highlight the role of ERRα in mediating differentiation processes in various cell types and demonstrate that this compound, by targeting ERRα and influencing cellular metabolism, can impact these differentiation pathways.

Influence of this compound on Autophagy and Cellular Stress Response Pathways

This compound has been shown to modulate autophagy, a cellular process involving the degradation and recycling of cellular components, which is often activated in response to various cellular stresses frontiersin.orgnih.govnih.gov.

Research indicates that this compound can induce general autophagy and enhance starvation-induced autophagy researchgate.netresearchgate.net. Mechanistically, this compound has been shown to clear toxic protein aggregates, such as α-synuclein, in an autophagy-dependent manner researchgate.netfrontiersin.orgresearchgate.net. This induction of autophagy by this compound appears to be independent of the mammalian target of rapamycin (B549165) (mTOR) pathway but dependent on ERRα researchgate.netfrontiersin.orgresearchgate.net. In a basal state, ERRα is localized on autophagosomes, and upon autophagy induction by this compound, this localization is lost, accompanied by an increase in autophagosome biogenesis frontiersin.orgresearchgate.net.

This compound's impact on cellular stress response pathways is also evident. As discussed earlier, this compound acts as a mitochondrial uncoupler, leading to ATP depletion and activation of AMPK, a key sensor of energy stress acs.orgresearchgate.netacs.orgnih.gov. This activation of AMPK is a crucial component of the cellular stress response acs.org.

Furthermore, this compound-induced ROS generation contributes to cellular stress, particularly ER stress nih.gov. The activation of MAPK pathways (ERK1/2, p38 MAPK, JNK) by this compound is also part of the cellular response to stress nih.govoncotarget.com. Autophagy is intricately linked with other cellular stress responses, and its induction by this compound can be seen as part of an integrated stress response nih.govnih.gov.

Here is a summary of this compound's influence on autophagy and stress response:

Cellular ProcessObservationKey Mechanisms Involved
Autophagy ModulationInduces general and starvation-induced autophagy, clears protein aggregatesERRα-dependent, mTOR-independent, loss of ERRα localization on autophagosomes, increased autophagosome biogenesis researchgate.netfrontiersin.orgresearchgate.net
Energy Stress ResponseActivates AMPK due to ATP depletionMitochondrial uncoupling, disruption of electron transport chain acs.orgresearchgate.netacs.orgnih.gov
Oxidative Stress ResponseIncreases ROS generationSuppression of SOD1/2 nih.gov
Endoplasmic Reticulum StressInduces ER stressUpregulation of ATF4/6, XBP-1, CHOP, mediated by ROS nih.gov
MAPK Signaling ActivationActivates ERK1/2, p38 MAPK, JNKROS-dependent and independent mechanisms nih.govoncotarget.com

Modulation of Inflammatory and Immune Cell Function by this compound

The impact of this compound on inflammatory and immune cell function is an emerging area of research, often linked to its effects on ERRα and cellular metabolism.

ERRα has been identified as a negative regulator of Toll-like receptor (TLR)-induced inflammatory responses oup.com. It achieves this by inducing A20, a deubiquitinating enzyme involved in TLR signaling oup.com. Treatment of macrophages with the ERRα inverse agonist this compound has been shown to lead to an increase in inflammatory responses induced by TLR4 stimulation oup.com. This suggests that inhibiting ERRα with this compound can exacerbate inflammatory responses in immune cells oup.com.

While the primary focus of this compound research has been on its effects in cancer and metabolic diseases, its influence on immune cell function, particularly in the context of inflammation and potential anti-viral activity, is being explored oup.complos.org. ERRα deficiency has been shown to confer resistance to viral infection, and the ERRα chemical inhibitor this compound has demonstrated broad antiviral potency plos.org. Mechanistically, ERRα negatively regulates type I interferon induction by inhibiting the interaction between TBK1 and IRF3, key components of antiviral signaling pathways plos.org. By inhibiting ERRα, this compound can potentially enhance antiviral responses plos.org.

The interplay between metabolism and immune cell function is well-established, and given this compound's significant impact on cellular metabolism, it is plausible that its effects on immune cells are mediated, at least in part, through metabolic alterations researchgate.netmdpi.com.

Epigenetic and Transcriptomic Modifications Induced by this compound

This compound can induce changes at the epigenetic and transcriptomic levels, influencing gene expression patterns. As an inverse agonist of ERRα, this compound disrupts ERRα-coactivator complexes, thereby interfering with the transcriptional activity regulated by ERRα researchgate.netresearchgate.netrndsystems.com.

Transcriptomic profiling studies have shown that this compound treatment can significantly downregulate the expression of genes involved in the mitochondrial oxidative phosphorylation (OXPHOS) pathway and other mitochondrial genes researchgate.net. This is consistent with ERRα's role in regulating energy homeostasis and mitochondrial biogenesis acs.orgnih.gov. The differentially expressed genes upon this compound treatment significantly overlap with known ERRα target genes, validating its impact on ERRα-regulated transcription researchgate.net.

In the context of cellular differentiation, this compound treatment has been shown to downregulate the expression of genes encoding mitochondrial oxidative enzymes and muscle-specific proteins during skeletal myocyte differentiation nih.gov. This further supports the role of ERRα, and its inhibition by this compound, in regulating the transcriptional programs necessary for differentiation nih.gov.

This compound has also been shown to restore the transcription of certain genes in the context of calcific aortic valve disease, including mesoderm and cell cycle checkpoint genes, and downregulate cadherin-11 (B1176826) escholarship.org. These transcriptional changes are associated with correcting dysregulated gene networks involved in the disease process escholarship.org.

While direct evidence of this compound inducing epigenetic modifications (such as DNA methylation or histone modifications) is less prominent in the provided search results, its influence on transcriptional activity, particularly through its interaction with ERRα and its coactivators, can indirectly impact the epigenetic landscape that shapes gene expression frontiersin.orguj.edu.plnih.gov. The interplay between epitranscriptomic modifications (like m6A) and epigenetic modifications is known to influence gene expression and stress responses, suggesting a complex regulatory network that this compound might influence nih.gov.

The following table summarizes some observed transcriptomic modifications induced by this compound:

Cellular ContextObserved Transcriptomic ModificationGenes/Pathways Affected
General Cell Lines (ERRα targets)Downregulation of differentially expressed genes overlapping with ERRα targetsMitochondrial OXPHOS pathway, Mitochondrial genes researchgate.net
Skeletal Myocyte DifferentiationDownregulation of specific genesMitochondrial oxidative enzymes, Muscle-specific proteins nih.gov
Calcific Aortic Valve Disease (ECs)Restoration of transcription, downregulation of specific genesMesoderm genes, Cell cycle checkpoint genes, Cadherin-11 escholarship.org

Global Gene Expression Alterations in Response to this compound Exposure

Exposure of cells to this compound leads to significant alterations in global gene expression profiles, reflecting its influence on ERRα-regulated pathways. Differential expression analysis using techniques such as RNA-Sequencing (RNA-Seq) and microarrays has revealed widespread transcriptional changes across various cell types.

In H295R adrenocortical cancer cells, treatment with this compound resulted in significant modulation of a large number of genes. Specifically, analysis showed changes in 1447 genes, with 757 genes being up-regulated and 690 genes down-regulated mdpi.com. Functional enrichment analysis of these differentially expressed genes indicated that pathways related to cell metabolism were predominantly down-regulated by this compound treatment mdpi.com.

Whole transcriptome RNA-Seq performed in iPSC-derived endothelial cells treated with this compound demonstrated that the compound effectively restored the transcription of genes dysregulated in a disease model, bringing the transcriptional profile closer to that of wild-type cells escholarship.org. This included the restoration of mesoderm and cell cycle checkpoint genes and the down-regulation of cadherin-11 escholarship.org.

Studies in CD4+ T cells using microarray analysis showed that acute ERRα inhibition by this compound led to broad decreases in electron transport genes and altered the expression of numerous genes involved in glucose metabolism pnas.org. Quantitative RT-PCR arrays in these cells confirmed altered expression of mitochondrial and glucose metabolic genes, with probes exhibiting greater than a twofold change compared to stimulated control cells pnas.org.

In skeletal myocytes, this compound treatment consistently down-regulated genes encoding mitochondrial oxidative enzymes, such as MCAD (Acadm), PDK4, and muscle-specific creatine (B1669601) kinase mitochondrial CK2 (Ckmt2) nih.gov. It also decreased the expression of genes encoding sarcomeric proteins, including MHC isoforms 1 and 2a (Myh7, Myh2), TnI (Tnni1), and titin-cap (Tcap1) nih.gov. These findings suggest that differentiation-dependent metabolic and sarcomeric gene induction requires transcriptional activation by ERRα nih.gov.

RNA-Seq analysis in AML cells indicated that blockade of ERRα by this compound suppressed mitochondrial oxidative phosphorylation nih.gov. In mandibular condylar chondrocytes, this compound treatment led to a decline in the gene expression levels of Sox9 and GDF-5 spandidos-publications.com. In endometrial cancer cells, this compound treatment caused a downregulation of ERRα mRNA expression aging-us.com.

The observed global gene expression changes highlight this compound's significant impact on metabolic pathways and other cellular processes, largely mediated through its activity as an ERRα inverse agonist.

Cell TypeThis compound Treatment ConditionsTotal Differentially Expressed GenesUp-regulated GenesDown-regulated GenesKey Affected Pathways/GenesSource
H295R adrenocortical cancer cells10 µM for 24 h1447757690Cell metabolism (down-regulated) mdpi.com
iPSC-derived endothelial cellsNot specifiedNot specifiedNot specifiedNot specifiedMesoderm, cell cycle checkpoint genes (restored); Cadherin-11 (down-regulated) escholarship.org
WT CD4+ T cellsNot specifiedNot specifiedNot specifiedNot specifiedElectron transport genes (decreased); Glucose metabolism genes (altered) pnas.org
C2C12 skeletal myocytes (differentiated)10 µMNot specifiedNot specifiedDown-regulatedMitochondrial oxidative enzyme genes (Acadm, Pdk4, Ckmt2); Sarcomeric protein genes (Myh7, Myh2, Tnni1, Tcap1) nih.gov
AML cellsNot specifiedNot specifiedNot specifiedSuppressedMitochondrial oxidative phosphorylation nih.gov
Mandibular condylar chondrocytes5 µM for 48 hNot specifiedDown-regulatedDown-regulatedSox9, GDF-5 spandidos-publications.com
Endometrial cancer cells (ECC-1, HEC-1A)Not specifiedNot specifiedNot specifiedDown-regulatedERRα mRNA aging-us.com

Regulation of MicroRNA and Long Non-coding RNA Profiles by this compound

The regulation of gene expression by this compound may involve or interact with non-coding RNAs, although direct evidence of this compound causing widespread changes in miRNA or lncRNA profiles is limited in the provided search results.

Estrogen-related receptor alpha (ERRα), the primary target of this compound, is known to be regulated at the post-transcriptional level by several microRNAs (miRNAs). For instance, miR-137 and miR-125a have been shown to down-regulate ERRα mRNA levels by targeting sequences in its 3'UTR frontiersin.orgnih.govnih.gov. These miRNAs can impact cellular processes, and their regulation of ERRα suggests a potential indirect link between this compound's effects and miRNA pathways. One study demonstrated that transfecting cells with a miR-137 mimic reduced ERRα mRNA stability, similar to the effect of ERRα inhibition by this compound, and improved sensitivity to chemotherapy frontiersin.org. This indicates that the functional consequences of ERRα inhibition by this compound can overlap with the effects of miRNAs that target ERRα.

Long non-coding RNAs (lncRNAs) are also critical regulators of gene expression through various mechanisms nih.govmdpi.com. While the search results discuss epigenetic modifications involving RNA-mediated processes and mention lncRNAs in the context of diseases where this compound is being investigated (e.g., calcific aortic valve disease) ahajournals.org, there is no direct evidence presented that this compound treatment directly alters lncRNA expression profiles. The interplay between lncRNAs and miRNAs in gene regulation is well-established mdpi.com, suggesting complex regulatory networks that could be indirectly influenced by this compound's impact on ERRα and downstream gene expression.

Further research is needed to fully elucidate the extent to which this compound directly regulates miRNA and lncRNA expression profiles and how these non-coding RNAs might modulate or be involved in the cellular responses to this compound treatment.

Pharmacological and Biological Spectrum of Xct790

Neuropharmacological Effects of Xct790

Research into the neuropharmacological effects of this compound has explored its impact on neurotransmission systems, behavioral phenotypes, cognitive function, and its potential for neuroprotection and neuroregeneration.

While the primary documented mechanisms of this compound involve ERRα inhibition and mitochondrial uncoupling, which broadly impact cellular energy metabolism and signaling, direct interactions with specific neurotransmission systems are less extensively detailed in the provided search results. However, the influence of ERRα on neuronal function and metabolism suggests potential indirect effects on neurotransmission. ERRα is known to be a binding partner of PGC-1α, a transcriptional coactivator involved in regulating genes crucial for synchronous neurotransmitter release and axonal integrity. nih.gov Studies using this compound have investigated its impact on the expression of neuron-enriched PGC-1α-dependent transcripts. nih.gov

Research in SH-SY5Y neuroblastoma cells treated with varying concentrations of this compound demonstrated dose-dependent reductions in the expression of transcripts for SYT2, CPLX1, and NEFH, which are involved in neurotransmission and neuronal structure. nih.gov

Here is a table summarizing the effect of this compound on the expression of certain neuron-enriched transcripts in SH-SY5Y cells:

TranscriptEffect of this compound (vs. Control)Significant Concentrations
SYT2Reduced expression10 µM, 20 µM, 50 µM
CPLX1Reduced expression20 µM
NEFHReduced expression20 µM, 50 µM

These findings suggest that by modulating ERRα activity, this compound can influence the expression of genes important for neuronal function, potentially impacting neurotransmission.

Studies in ERRα knockout mice have indicated impaired social function, including reduced interaction with novel mice and a tendency to be submissive in dominance tests. mdpi.com This suggests a role for ERRα in regulating social behaviors. While direct studies examining the effect of this compound on these specific behavioral phenotypes in wild-type animals are not explicitly detailed, the use of this compound as an ERRα inverse agonist allows researchers to investigate the behavioral consequences of ERRα inhibition. tocris.comdiscoverx.comselleckchem.com

In a preclinical mouse model of Parkinson's disease (PD), this compound treatment ameliorated motor coordination deficits. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov This behavioral improvement is linked to its neuroprotective effects in dopaminergic neurons. frontiersin.orgnih.govresearchgate.netnih.gov

This compound has demonstrated neuroprotective effects, particularly in the context of neurodegenerative diseases characterized by the accumulation of toxic protein aggregates. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov In a preclinical mouse model of Parkinson's disease, this compound was shown to exert neuroprotective effects on dopaminergic neurons by inducing autophagy, a cellular process that clears toxic protein aggregates. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov This autophagy induction by this compound occurs in an ERRα-dependent and mTOR-independent manner. frontiersin.orgnih.govnih.gov

Research highlights that ERRα plays a role in regulating basal autophagic flux, and this compound, by modulating ERRα, can induce autophagosome biogenesis and facilitate the clearance of aggregates like α-synuclein. frontiersin.orgnih.govresearchgate.netnih.gov

Here is a summary of this compound's neuroprotective action in a PD model:

Model SystemEffect of this compoundProposed Mechanism
Preclinical mouse PD modelNeuroprotection of dopaminergic neurons, amelioration of motor deficits researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govInduction of autophagy to clear toxic protein aggregates researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov
Human neuronal cellsCleared α-synuclein aggregates frontiersin.orgnih.govAutophagy-dependent mechanism frontiersin.orgnih.gov

These findings suggest a potential therapeutic avenue for this compound in neurodegenerative conditions by leveraging its ability to modulate autophagy.

Behavioral Phenotypes and Cognitive Modulation in Response to this compound

Anti-Inflammatory and Immunomodulatory Activities of this compound

This compound has demonstrated effects on immune cells and inflammatory processes, primarily linked to its influence on ERRα and cellular metabolism.

This compound Effects on Cytokine and Chemokine Production

Studies have indicated that this compound can influence cytokine production. Pharmacologic inhibition of ERRα by this compound was observed to partially reverse the increase in proinflammatory cytokine production in Nur77-deficient T cells pnas.org. Furthermore, research suggests that ERRα acts as a repressor of NF-κB signaling. Loss of ERRα has been shown to lead to enhanced NF-κB activity and cytokine gene activation, while treatment with ERRα inverse agonists like this compound resulted in decreased levels of IκBα, an inhibitor of NF-κB pnas.org. This indicates a potential role for this compound, through ERRα modulation, in influencing inflammatory signaling pathways that regulate cytokine expression.

Modulation of Immune Cell Activation and Trafficking by this compound

This compound impacts the activation and differentiation of immune cells, particularly T cells. ERRα is recognized as a metabolic regulator crucial for the activation and differentiation of effector T cells pnas.org. This compound, acting as an ERRα inverse agonist, has been shown to decrease the level of energy metabolism in naive T cells and impair the differentiation of CD4+ T cell lineages frontiersin.org. Acute inhibition of ERRα by this compound blocked T-cell growth and proliferation, a defect that appeared to stem from inadequate glucose metabolism pnas.org. In vivo studies demonstrated that this compound treatment reduced ERRα expression in CD4+ T cells and diminished the upregulation of Glut1 on antigen-specific CD4+ T cells, suggesting reduced glucose metabolism pnas.org. Consequently, T-cell proliferation was significantly decreased in mice treated with this compound pnas.org. These findings highlight the role of ERRα in T cell immunometabolism and how its modulation by compounds like this compound can impact immune cell function.

Therapeutic Potential of this compound in Autoimmune and Inflammatory Conditions

The influence of this compound on immune cell metabolism and function suggests potential therapeutic relevance in autoimmune and inflammatory conditions. Research indicates that Nur77, a nuclear receptor that interacts with ERRα, plays a role in restricting autoimmunity pnas.org. Studies in mice deficient in ERRα or treated with ERRα inhibitors, including this compound, have shown a delayed onset and reduced severity of T cell-mediated inflammatory diseases nih.gov. This evidence supports the concept that targeting ERRα with agents like this compound could offer a strategy for managing certain autoimmune and inflammatory disorders by modulating the metabolic state and activation threshold of T cells.

Metabolic and Endocrine System Interactions with this compound

This compound interacts significantly with metabolic and endocrine systems, largely due to its effects on ERRα and mitochondrial function.

This compound Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity

ERRα is a key player in the regulation of energy homeostasis and is implicated in metabolic syndromes acs.orgnih.govtocris.com. It is highly expressed in metabolically active tissues such as the liver and plays a critical role in glucose and lipid metabolism researchgate.net. This compound was developed with the understanding of ERRα's involvement in these processes acs.orgnih.gov. ERRα regulates the expression of genes involved in cellular energy metabolism pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation dtic.mil.

This compound, by inhibiting ERRα, interferes with the function of ERRα-coactivator complexes, such as those involving PGC-1α and PGC-1β, which are crucial for regulating mitochondrial biogenesis and oxidative phosphorylation acs.orgnih.govtocris.comrndsystems.comdiscoverx.comapexbt.comresearchgate.netmedkoo.comnih.govnih.gov. Studies have shown that this compound can decrease mitochondrial mass and alter mitochondrial membrane potential apexbt.comnih.gov. The mitochondrial uncoupling activity of this compound leads to a rapid depletion of cellular ATP and subsequent activation of AMPK, a key regulator of metabolic homeostasis acs.orgnih.govwikipedia.orgnih.govdiscoverx.comresearchgate.net.

ERRα is also a transcriptional regulator of insulin action, and alterations in its expression or activity can be linked to insulin resistance and diabetes frontiersin.org. Research using ERRα inverse agonists, including this compound, has shown potential benefits in metabolic dysfunction. For instance, treatment with an ERRα inverse agonist led to normalized insulin and circulating triglyceride levels, along with improved insulin sensitivity and glucose tolerance in diet-induced obesity mouse models frontiersin.org.

Conversely, inhibiting the interaction between PGC-1α and ERRα with this compound has been shown to reduce skeletal muscle cellular respiration and the expression of OXPHOS genes, effectively inducing a "diabetic" phenotype in these cells core.ac.ukscispace.com. In adipocytes, this compound treatment enhanced basal glucose uptake but reduced insulin-induced glucose uptake nih.gov. These findings underscore the complex and context-dependent effects of this compound on glucose metabolism and insulin sensitivity, mediated through both its ERRα-dependent and ERRα-independent actions.

Effect on Glucose Metabolism/Insulin SensitivityObservationModel SystemSource
Improved insulin sensitivity/glucose toleranceNormalized insulin and triglyceride levels, improved glucose toleranceDiet-induced obesity mouse models (ERRα inverse agonist treatment) frontiersin.org
Reduced skeletal muscle OXPHOS gene expressionInduced a "diabetic" phenotypeSkeletal muscle cells (this compound treatment) core.ac.ukscispace.com
Enhanced basal glucose uptakeIncreased glucose uptake in the absence of insulin3T3-L1 adipocytes (this compound treatment) nih.gov
Lowered insulin-induced glucose uptakeReduced glucose uptake in response to insulin stimulation3T3-L1 adipocytes (this compound treatment) nih.gov
Impaired glucose metabolism in T cellsReduced glucose uptake and Glut1 upregulation, decreased proliferationT cells (this compound treatment) pnas.org

Lipid Metabolism Modulation and Adipogenesis by this compound

ERRα is involved in the regulation of energy metabolism, including lipid oxidation and the transcription of genes in the oxidative phosphorylation pathway nih.gov. Studies investigating the role of ERRα in adipocytes have utilized this compound as a tool compound. Research in 3T3-L1 adipocytes demonstrated that suppressing ERRα activity with this compound can reduce lipogenesis by down-regulating PGC-1β nih.gov. PGC-1β is a co-activator important for mitochondrial biogenesis and function nih.gov. This compound treatment in 3T3-L1 adipocytes also altered mitochondrial functions and enhanced glycolysis and glucose uptake nih.gov. In porcine mature adipocytes, this compound significantly inhibited the expression of ERRα and reduced lipid accumulation nih.gov.

Data on this compound's effects on lipid metabolism and adipogenesis:

Cell TypeTreatment with this compoundObserved EffectReference
3T3-L1 adipocytesThis compoundReduced lipogenesis (down-regulation of PGC-1β) nih.gov
3T3-L1 adipocytesThis compoundAltered mitochondrial function nih.gov
3T3-L1 adipocytesThis compoundEnhanced glycolysis and glucose uptake nih.gov
Porcine mature adipocytesThis compoundInhibited ERRα expression and lipid accumulation nih.gov
RIP140−/− adipocytesThis compoundRepressed Ptgds mRNA expression oup.com

Hormonal Regulation and Endocrine System Influence by this compound

This compound functions as an inverse agonist of ERRα, a nuclear receptor structurally similar to classical estrogen receptors (ERs) selleckchem.comtocris.comcaymanchem.comnih.gov. While ERRα is considered an orphan receptor without a known endogenous ligand, its activity can be modulated by compounds like this compound pnas.org. This compound is reported to be inactive against ERRγ and the estrogen receptors ERα and ERβ at concentrations below 10 µM selleckchem.comtocris.commedchemexpress.comcaymanchem.com. Research has shown that this compound can potentiate the degradation of estrogen receptor alpha (ERα) induced by fulvestrant (B1683766) (ICI182,780) tocris.comcaymanchem.comresearchgate.net. This suggests a potential interplay between ERRα and ERα signaling pathways.

Antineoplastic and Antiproliferative Properties of this compound

This compound has demonstrated significant antineoplastic and antiproliferative effects in various cancer cell lines and in vivo models, primarily attributed to its role as an ERRα inverse agonist selleckchem.commedchemexpress.comnih.govnih.govnih.govmedsci.orgoncotarget.comapexbt.comfrontiersin.org.

This compound Inhibition of Cancer Cell Growth and Survival

This compound has been shown to inhibit the proliferation and survival of a range of cancer cells, including breast cancer (MCF7, T47D, MDA-MB-231, BT-549, SkBr3), adrenocortical carcinoma (H295R, SW13, MUC-1), endometrial cancer (HEC-1A, KLE), hepatocarcinoma (HepG2, R-HepG2), and pancreatic cancer cell lines nih.govnih.govnih.govmedsci.orgoncotarget.comapexbt.comresearchgate.netoncotarget.commdpi.com. Studies have reported dose- and time-dependent inhibition of cell proliferation by this compound nih.govoncotarget.comoncotarget.com. For instance, this compound treatment inhibited the proliferation of MDA-MB-231 and BT-549 triple-negative breast cancer cells with IC50 values of 13.7 µM and 13.3 µM, respectively, after 48 hours oncotarget.com. In H295R adrenocortical cancer cells, this compound treatment exerted a dose- and time-dependent inhibition on proliferation, with a maximum inhibitory effect seen at 10 µM oncotarget.com. This compound also suppressed colony formation in endometrial cancer cells nih.gov.

Data on this compound's effect on cancer cell proliferation:

Cancer TypeCell Lines AffectedKey FindingsReference
Breast CancerMCF7, T47D, MDA-MB-231, BT-549, SkBr3Inhibits proliferation, reduces mammosphere formation, sensitizes to 5-FU nih.govoncotarget.comresearchgate.netnih.gov
Adrenocortical CarcinomaH295R, SW13, MUC-1Reduces cell growth, inhibits proliferation apexbt.comoncotarget.commdpi.com
Endometrial CancerHEC-1A, KLESuppresses colony formation and cell proliferation nih.gov
HepatocarcinomaHepG2, R-HepG2Induces cell death, reduces viability in a dose-dependent manner nih.govapexbt.comglpbio.com
Pancreatic CancerPC cell linesSynergistically inhibits cell viability and proliferation with gemcitabine (B846) medsci.org
MelanomaMNT1Sensitive to low doses, potent inactivation of mTORC1 signaling acs.orgnih.gov
Chemotherapeutic ResistantR-HepG2, MES-SA/DX5, MES-SAInduces cell death medchemexpress.comnih.govglpbio.com

Mechanisms of this compound-Induced Cell Death in Malignant Cell Lines

This compound induces cell death in malignant cell lines through various mechanisms, including the induction of apoptosis and necrosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) nih.govnih.govnih.govoncotarget.comoncotarget.com. In adrenocortical carcinoma cells, this compound treatment led to impaired cell cycle progression and cell death by a necrotic process, potentially due to cell energy failure induced by the reduction of ERRα oncotarget.com. This compound was found to cause cell cycle arrest at the mitotic phase in endometrial cancer cells nih.gov. In triple-negative breast cancer cells, this compound induced mitochondrial-related apoptosis and increased the expression of growth inhibition-related proteins like p53 and p21 nih.govoncotarget.com. This compound has also been shown to increase ROS generation, which contributes to caspase activation and cell death in hepatocarcinoma cells nih.govoncotarget.com. This ROS-mediated cell death could be blocked by an anti-oxidative compound nih.gov. Furthermore, this compound's mitochondrial uncoupling activity can lead to rapid depletion of cellular ATP, which in turn activates AMPK, a master regulator of metabolic homeostasis discoverx.comacs.org. This energy depletion can contribute to cell death, particularly in cancer cells highly dependent on mitochondrial function acs.orgoncotarget.com.

Mechanisms of this compound-induced cell death:

MechanismObserved in Cell LinesKey FindingsReference
ApoptosisEndometrial cancer, Triple-negative breast cancer, HepatocarcinomaInduced apoptosis (caspase-3/7 activation), mitochondrial-related apoptosis, ROS-mediated caspase activation nih.govnih.govnih.govoncotarget.com
NecrosisAdrenocortical carcinomaCell death by necrotic processes due to energy failure oncotarget.com
Cell Cycle ArrestAdrenocortical carcinoma, Endometrial cancer, Pancreatic cancer, Triple-negative breast cancerImpaired cell cycle progression, mitotic phase arrest, G0/G1 arrest nih.govmedsci.orgoncotarget.comoncotarget.com
ROS GenerationTriple-negative breast cancer, HepatocarcinomaIncreased ROS production, contributes to caspase activation and cell death nih.govoncotarget.com
Mitochondrial Dysfunction/UncouplingAdrenocortical carcinoma, Hepatocarcinoma, various cell linesReduced mitochondrial function and mass, altered mitochondrial membrane potential, ATP depletion, AMPK activation discoverx.comacs.orgnih.govoncotarget.com
Modulation of Signaling PathwaysBreast cancer, Endometrial cancer, Pancreatic cancer, Triple-negative breast cancerInhibition of Hedgehog, TGFβ, STAT3, Wnt, IFN-α/β-STAT1/2, Akt, mTOR, MEK/ERK, mTORC1 signaling; activation of AMPK, MAPK, PI3K/Akt, NF-κB acs.orgnih.govnih.govnih.govmedsci.orgoncotarget.comresearchgate.net
Induction of Growth Inhibition ProteinsTriple-negative breast cancerIncreased expression of p53 and p21 nih.govoncotarget.commdpi.com

Investigation of Combination Therapies Involving this compound in Oncology

Studies have explored the potential of combining this compound with other therapeutic agents in oncology to enhance anti-cancer effects. In endometrial cancer cells, combination therapy involving this compound and paclitaxel (B517696) elicited a synergistic inhibitory effect nih.gov. Similarly, in pancreatic cancer cell lines, the combination of gemcitabine and this compound synergistically inhibited cell viability, proliferation, migration, and invasion, along with triggering cell cycle retardation and apoptosis medsci.org. This compound also synergized with paclitaxel to induce cell death in multi-drug resistant hepatocarcinoma cell lines nih.gov. These findings suggest that combining this compound with existing chemotherapies may be a promising strategy to improve treatment outcomes and overcome drug resistance in certain cancers.

Data on combination therapies with this compound:

Cancer TypeCombination Therapy PartnerObserved EffectReference
Endometrial CancerPaclitaxelSynergistic inhibitory effect nih.gov
Pancreatic CancerGemcitabineSynergistically inhibits cell viability, proliferation, migration, invasion, induces apoptosis and cell cycle arrest medsci.org
HepatocarcinomaPaclitaxelSynergized to induce cell death in multi-drug resistant cells nih.gov
Breast Cancer5-FUSensitization of SkBr3 cells to cell death induced by 5-FU nih.gov

Antimicrobial and Antiviral Activities of this compound

Beyond its effects on cancer, research indicates that this compound may possess antimicrobial and antiviral activities. Notably, this compound has shown broad antiviral potency by regulating the type I interferon (IFN-I) response mdpi.comnih.govplos.org. ERRα has been identified as a negative regulator of antiviral signaling, and its inhibition by this compound can enhance the antiviral IFN response nih.gov. Studies have demonstrated that this compound is effective against various viruses, including Vesicular Stomatitis Virus (VSV), Newcastle disease virus (NDV), Herpes Simplex Virus (HSV), and Hepatitis B Virus (HBV) mdpi.com. This compound treatment reduced the yield of Human Cytomegalovirus (HCMV) and decreased the levels of viral proteins and DNA pnas.org. The antiviral effect of ERRα inhibition appears to be independent of its transcriptional activity nih.gov.

Data on this compound's antimicrobial and antiviral activities:

Activity TypeTarget PathogensKey FindingsReference
AntiviralVSV, NDV, HSV, HBV, HCMVBroad antiviral potency, enhances antiviral IFN response, reduces viral yield, decreases viral proteins and DNA pnas.orgmdpi.comnih.govplos.org
AntimicrobialNo specific data found in the provided context.

Efficacy of this compound Against Bacterial Pathogens, Including Resistant Strains

While this compound is primarily characterized by its activity against ERRα, some research suggests potential indirect links or areas of investigation related to bacterial resistance. One study mentions this compound in the context of medicines for treating chemoresistance, alongside other compounds researchgate.net. However, direct evidence detailing the efficacy of this compound specifically against bacterial pathogens, including resistant strains, is limited in the provided search results. The search results discuss antibacterial activity of other compounds, such as peptides against MRSA and carbapenem-resistant Acinetobacter baumannii researchgate.net, and the prevalence of antibiotic resistance in environmental bacteria nih.gov. There is no direct data presented on this compound's minimum inhibitory concentrations (MICs) or other measures of antibacterial efficacy against specific bacterial strains, resistant or otherwise.

This compound in Antiviral Therapeutic Strategies Against Specific Viruses

Research indicates that this compound has been explored in antiviral therapeutic strategies, particularly in the context of modulating the interferon (IFN) response, a key part of the host's innate antiviral immunity. This compound, as a potent ERRα inverse agonist, has demonstrated antiviral efficacy in studies researchgate.net. This efficacy is suggested to be mediated by regulating the IFN response researchgate.net.

Specifically, this compound has been shown to be effective against several viruses, including VSV (Vesicular Stomatitis Virus), Newcastle disease virus (NDV), HSV (Herpes Simplex Virus), and HBV (Hepatitis B Virus) researchgate.net. The proposed mechanism involves ERRα's ability to inhibit IFN production by impeding the formation of the TBK1-IRF3 complex, a crucial step in the IFN signaling pathway researchgate.net. By inhibiting ERRα, this compound can potentially enhance the antiviral IFN response, which is expected to be useful for controlling infections by certain viruses, such as bunyaviruses researchgate.net.

The concept of targeting host factors, such as ERRα, as an antiviral strategy is gaining traction because it may offer broad-spectrum activity across different viruses and could be less prone to the development of resistance compared to drugs that directly target viral components mdpi.commdpi.com.

While detailed data tables specifically showing this compound's antiviral efficacy (e.g., EC50 values against different viruses) were not explicitly found in the snippets, the research findings indicate its potential in this area through the modulation of host immune pathways.

Translational Aspects and Clinical Relevance of Xct790 Research

Identification and Validation of Biomarkers for Xct790 Efficacy and Safety

Biomarkers are biological measures that can indicate physiological or pathological processes, or responses to therapeutic interventions sanguinebio.comnih.gov. In the context of this compound, biomarkers are crucial for predicting how well a patient might respond to treatment, monitoring the drug's activity in the body, and identifying potential safety concerns.

Discovery of Predictive Biomarkers for this compound Therapeutic Response

Predictive biomarkers help identify patients who are more likely to respond positively to this compound treatment sanguinebio.com. Research into this compound's mechanism of action, particularly its role as an ERRα inverse agonist and mitochondrial uncoupler, suggests potential predictive biomarkers.

Studies have shown that ERRα is highly expressed in various cancers, including breast, prostate, ovarian, and endometrial cancers, and its expression can correlate with unfavorable outcomes or resistance to other therapies dtic.milaacrjournals.orgnih.govfrontiersin.org. High ERRα expression has been identified as a prognostic biomarker in cervical cancer, influencing immune cell infiltration researchgate.net. In breast cancer, high ERRα expression has been found to correlate with a diminished response to endocrine therapy, suggesting ERRα itself could be a predictive biomarker for the potential efficacy of ERRα-targeting agents like this compound in overcoming such resistance aacrjournals.org.

Furthermore, the sensitivity of cancer cells to this compound has been explored in relation to specific genetic alterations. For instance, oncogenic KRAS expression was found to sensitize colonocytes to this compound in preclinical studies nih.govacs.org. This suggests that the presence of certain genetic mutations, like those in KRAS, could serve as predictive biomarkers for this compound response in specific cancer types.

Phosphoproteomic analyses have also been utilized to understand the cellular signaling pathways affected by this compound, particularly in combination with other therapies like tamoxifen (B1202) in triple-negative breast cancer (TNBC) researchgate.netresearchgate.net. Changes in the phosphorylation status of proteins within pathways like MAPK/ERK, which are influenced by this compound, could potentially serve as predictive markers for treatment response or resistance nih.govresearchgate.net.

Development of Pharmacodynamic Biomarkers for this compound Activity Monitoring

Pharmacodynamic biomarkers are used to confirm that a drug is reaching its target and having its intended biological effect nih.gov. Given this compound's dual mechanisms of action (ERRα inverse agonism and mitochondrial uncoupling), several potential pharmacodynamic biomarkers exist.

As an ERRα inverse agonist, this compound disrupts ERRα-coactivator complexes and can lead to the downregulation of ERRα protein levels medchemexpress.comresearchgate.netcaymanchem.com. Monitoring the levels of ERRα protein in target tissues or cells could serve as a pharmacodynamic biomarker for this compound's engagement with its primary receptor target. Studies have shown that this compound treatment can reduce ERRα protein levels in various cell lines medchemexpress.comaging-us.com.

This compound's activity as a mitochondrial uncoupler leads to rapid depletion of cellular ATP and activation of AMPK wikipedia.orgdiscoverx.comnih.govresearchgate.net. Changes in cellular ATP levels and the phosphorylation status of AMPK and its substrates (such as Raptor and ACC) are direct indicators of this uncoupling effect and AMPK activation nih.govacs.org. These could serve as pharmacodynamic biomarkers to confirm this compound's impact on cellular energy metabolism.

Additionally, this compound has been shown to affect epithelial-mesenchymal transition (EMT) markers in cancer cells, such as increasing epithelial markers (ZO-1, E-cadherin) and decreasing mesenchymal markers (N-cadherin, vimentin, snail, MMP2) nih.govresearchgate.net. Monitoring the expression levels of these EMT markers could provide insight into this compound's activity in inhibiting migration and invasion of cancer cells.

Identification of Safety Biomarkers for this compound-Related Adverse Events

Identifying safety biomarkers is crucial for predicting and monitoring potential adverse events associated with this compound. While the provided instructions strictly exclude detailed safety/adverse effect profiles, the identification of biomarkers associated with potential toxicity mechanisms is within scope.

This compound's activity as a mitochondrial uncoupler, while potentially contributing to its therapeutic effects in cancer by disrupting energy metabolism, could also have implications for normal tissues with high energy demands wikipedia.orgnih.gov. Biomarkers related to mitochondrial function and cellular energy stress could potentially serve as indicators of off-target effects or toxicity. Monitoring markers of mitochondrial membrane potential, oxygen consumption rates, and ATP depletion in non-target tissues or in circulation could be explored as safety biomarkers nih.gov.

Furthermore, studies investigating this compound have sometimes noted effects on specific cellular processes or pathways that, if perturbed in non-cancerous cells, could lead to adverse events. For example, this compound has been shown to induce apoptosis and affect proteins like p53 and p21 in cancer cells medchemexpress.comnih.gov. While these are desired effects in cancer treatment, understanding the impact on these pathways in normal cells and identifying biomarkers that indicate unintended activation or inhibition could be relevant for safety monitoring.

Research on biomarkers for adverse events in other therapeutic contexts, such as immune-related adverse events from immune checkpoint inhibitors, highlights the complexity of identifying reliable safety biomarkers, which can include autoantibodies, cytokines, and markers related to specific organ function mdpi.com. While not directly related to this compound, this underscores the need for comprehensive approaches to identify safety biomarkers.

Patient Stratification Strategies for Optimized this compound Application

Patient stratification involves dividing patients into subgroups based on specific characteristics to optimize treatment selection and improve outcomes sanguinebio.comresearchgate.net. For this compound, stratification strategies can be developed based on predictive biomarkers and the understanding of how the compound interacts with different disease subtypes and genetic backgrounds.

Influence of Genetic Polymorphisms on this compound Efficacy and Toxicity

Genetic polymorphisms can influence drug metabolism, target binding, and downstream signaling pathways, potentially affecting both efficacy and toxicity scialert.net. While specific studies on how genetic polymorphisms influence this compound efficacy or toxicity were not prominently found in the search results, the principle is highly relevant for translational research.

Given that this compound targets ERRα and impacts mitochondrial function and metabolic pathways, polymorphisms in genes encoding ERRα, its co-regulators (like PGC-1α), proteins involved in mitochondrial respiration, or components of related signaling pathways (like AMPK or MAPK) could potentially influence patient response or susceptibility to side effects discoverx.comnih.govaacrjournals.orgaging-us.comnih.govcaymanchem.com.

Research in other drug classes has demonstrated the impact of genetic polymorphisms on treatment outcomes and toxicity. For example, polymorphisms in genes involved in methotrexate (B535133) transport and metabolism have been linked to variations in response and toxicity in rheumatoid arthritis patients scialert.net. Applying similar pharmacogenetic approaches to this compound research could involve identifying single nucleotide polymorphisms (SNPs) or other genetic variations that correlate with differential responses to this compound in preclinical models or future clinical studies.

Identification of Disease Subtypes and Patient Populations Responsive to this compound

Identifying specific disease subtypes and patient populations that are particularly responsive to this compound is a key aspect of optimizing its clinical application sanguinebio.comresearchgate.net. Preclinical research provides initial insights into which cancers or conditions might be most susceptible to this compound.

This compound has shown activity in various cancer cell lines, including those from breast, prostate, pancreatic, and endometrial cancers medchemexpress.comdtic.milaacrjournals.orgaging-us.comnih.govnih.gov. Notably, this compound has been investigated for its potential in overcoming resistance to other therapies, such as endocrine resistance in breast cancer or gemcitabine (B846) resistance in pancreatic cancer aacrjournals.orgnih.gov. This suggests that patient populations with resistant forms of these cancers might be particularly responsive to this compound. High ERRα expression has been associated with resistance and poor prognosis in several cancer types, further supporting the idea that ERRα-driven cancers could be a target population aacrjournals.orgnih.govfrontiersin.orgresearchgate.net.

Beyond oncology, this compound has also shown potential in preclinical models of other diseases, such as calcific aortic valve disease (CAVD), where it demonstrated the ability to prevent and treat the condition in a mouse model and correct dysregulated gene networks in patient-derived cells ahajournals.orgescholarship.org. This indicates that this compound's therapeutic potential may extend to non-cancerous conditions linked to ERRα activity or mitochondrial dysfunction.

Stratification based on disease subtype could involve molecular profiling of tumors or affected tissues to assess ERRα expression levels, the presence of specific genetic mutations (like KRAS), or the activation status of relevant signaling pathways (like MAPK/ERK) nih.govaacrjournals.orgnih.govacs.orgresearchgate.netresearchgate.net. Patients whose disease exhibits characteristics that are known to be influenced by ERRα or sensitive to mitochondrial uncoupling could be prioritized for this compound-based therapies.

Interactive Data Table Example (Illustrative - actual data would require specific experimental results):

Cancer TypeERRα Expression LevelSensitivity to this compound (Preclinical)Potential Predictive BiomarkersRelevant Disease Subtypes
Breast CancerHigh expression correlated with poor prognosis and endocrine resistance aacrjournals.orgnih.govInhibits proliferation, induces cell death in resistant lines medchemexpress.comnih.govERRα expression, potentially markers of endocrine resistance aacrjournals.orgER-negative, endocrine-resistant breast cancer aacrjournals.orgnih.gov
Pancreatic CancerERRα facilitates development nih.govSynergistic effect with gemcitabine nih.govERRα expression, markers of gemcitabine resistance, MEK/ERK pathway status nih.govGemcitabine-resistant pancreatic cancer nih.gov
Endometrial CancerHigh expression related to proliferation and apoptosis frontiersin.orgInhibits invasion, metastasis, angiogenesis frontiersin.orgERRα expression, EMT markers aging-us.comnih.govEndometrial cancer with high ERRα expression or invasive characteristics aging-us.comfrontiersin.org
Prostate CancerERRα promotes cell proliferation dtic.milInhibition reduces cell proliferation dtic.milERRα expression dtic.milAdvanced or resistant prostate cancer dtic.mil

Combination Therapies and Synergistic Interactions Involving this compound

Preclinical investigations have explored the potential of combining this compound with other therapeutic agents to enhance efficacy and overcome resistance mechanisms. These studies aim to identify synergistic interactions that could lead to more effective treatment strategies.

Evaluation of Synergistic Therapeutic Interactions of this compound with Existing Agents

Studies have shown synergistic anticancer effects when this compound is combined with established chemotherapeutic agents in various cancer models. For instance, in pancreatic cancer cells, the combination of gemcitabine and this compound synergistically suppressed cell viability, proliferation, migration, and invasion. nih.govmedsci.orgnih.govresearchgate.net This synergistic effect was observed in both in vitro cell line studies and in vivo xenograft and patient-derived xenograft (PDX) models. nih.govmedsci.orgnih.gov Mechanistically, this combination was found to inhibit ERRα and the MEK/ERK signaling pathway. nih.govnih.gov

Another area of investigation involves combining this compound with paclitaxel (B517696). A study on ERα-negative endometrial cancer cells demonstrated a synergistic inhibitory effect when this compound was combined with paclitaxel. nih.govmedchemexpress.cn this compound alone induced cell cycle arrest at the mitotic phase and inhibited Akt and mTOR phosphorylation. nih.govmedchemexpress.cn

Research also suggests the potential for dual targeting strategies involving ERRα and other receptors. For example, in endometrial cancer, dual targeting of ERα and ERRα showed better anti-tumor effects than targeting either receptor alone. dovepress.com While studies on the combination of this compound with selective estrogen receptor modulators (SERMs) are limited, the concept of dual targeting highlights a potential avenue for synergistic interactions. dovepress.com

The synergistic effects are often evaluated using methods like the combination index (CI), where a CI value less than 1.0 indicates synergism. researchgate.net

Here is an example of data illustrating synergistic effects (based on findings from research):

Cell LineAgent 1Agent 2Combination Index (CI)Interpretation
PC Cell 1GemcitabineThis compound< 1.0Synergistic
PC Cell 2GemcitabineThis compound< 1.0Synergistic
PC Cell 3GemcitabineThis compound< 1.0Synergistic
EC Cell 1PaclitaxelThis compoundSynergistic Effect Reported nih.govmedchemexpress.cnSynergistic

Socioeconomic and Ethical Considerations in this compound Development and Application

The development and potential clinical application of any new therapeutic agent like this compound raise important socioeconomic and ethical considerations that need to be addressed.

Assessment of Accessibility and Affordability of this compound-based Interventions

The accessibility and affordability of this compound-based interventions, if they reach clinical translation, would be crucial factors influencing their impact on public health. The cost of drug development, manufacturing, and distribution can significantly affect the price of a new therapy. acrpnet.org For rare diseases or specific cancer types where this compound might be indicated, ensuring affordability and access, particularly in resource-limited settings, presents a challenge. acrpnet.orgfrontiersin.orgahajournals.org Strategies to improve accessibility and affordability in the broader context of new therapies include exploring value-based contracts, outcomes-based pricing, and capping out-of-pocket expenses. acrpnet.org Decentralized trials and optimized production methods can also play a role in enhancing accessibility. acrpnet.org

Ethical Implications of this compound Research, Development, and Clinical Translation

Ethical considerations are paramount throughout the research, development, and clinical translation process of this compound. These include, but are not limited to, ensuring scientific integrity in research, protecting the safety and rights of research participants, and obtaining informed consent. kosinmedj.org The equitable selection of participants in clinical trials, particularly in international studies, is also a key ethical consideration to avoid exploitation of vulnerable populations. frontiersin.org Transparency in research and publication is essential. kosinmedj.org As with any new therapy, the ethical implications of balancing potential benefits against risks must be carefully evaluated. frontiersin.org The increasing prevalence of clinical research funded by pharmaceutical or biotechnology companies also highlights the need to consider potential impacts on researcher independence and the integrity of the research. kosinmedj.org

Emerging Challenges and Future Trajectories in Xct790 Investigation

Optimization Strategies for Xct790 Derivatives and Analogues

Optimizing the pharmacological profile of this compound involves the design and synthesis of derivatives and analogues with enhanced potency, selectivity, metabolic stability, and potentially altered mechanisms of action (e.g., targeted degradation). This is a crucial area of research aimed at developing more effective and safer therapeutic agents based on the this compound scaffold or its mechanism of action.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound impact its biological activity, particularly its interaction with ERRα and its effects on cellular pathways. This compound, characterized by its thiadiazole acrylamide (B121943) template, was among the first series of ERRα inverse agonists reported acs.orgbioscientifica.com.

Research in this area involves synthesizing compounds with structural variations based on the this compound scaffold and evaluating their potency and selectivity in biochemical and cell-based assays. For instance, studies have explored analogues with modified core structures or peripheral groups to delineate key pharmacophores required for ERRα binding and inverse agonism bioscientifica.com. Computational approaches, such as molecular docking, play a significant role in predicting binding modes and guiding the design of new analogues by providing insights into the interactions between the ligand and the ERRα ligand-binding pocket bioscientifica.com.

SAR studies have led to the identification of other ERRα inverse agonists with distinct scaffolds, such as N-arylindole analogues and p-nitrobenzenesulfonamide analogues, allowing for comparisons of their activity profiles relative to this compound acs.orgbioscientifica.com. These studies contribute to a deeper understanding of the structural determinants of ERRα modulation and provide a basis for designing compounds with improved properties.

Rational Design Principles for Enhanced this compound Potency, Selectivity, and Stability

Rational design principles are applied to create this compound derivatives and analogues with improved pharmacological characteristics. This involves leveraging structural information about ERRα and its interaction with ligands, as well as understanding the metabolic pathways that might affect compound stability.

Strategies for enhancing potency and selectivity often involve fine-tuning interactions within the ERRα binding pocket through targeted structural modifications. Rational design also extends to developing compounds with novel mechanisms, such as proteolysis-targeting chimeras (PROTACs) that utilize this compound or its derivatives as ligands to recruit E3 ubiquitin ligases, thereby inducing the degradation of ERRα protein. This approach offers a distinct way to inhibit ERRα signaling compared to traditional inverse agonism.

Improving metabolic stability is another key objective in rational design to ensure favorable pharmacokinetics. Modifications to labile parts of the molecule or the introduction of bioisosteres can be employed to reduce metabolic clearance and prolong the compound's half-life in vivo. The goal is to design compounds that maintain high target affinity and efficacy while exhibiting improved drug-like properties.

Novel Delivery Systems for this compound

Despite its biological activity, the effective delivery of this compound, particularly to specific tissues or cells, presents a challenge. Novel drug delivery systems are being explored to improve its bioavailability, reduce off-target effects, and enhance its therapeutic index.

Development of Nanoparticle-Mediated Delivery Platforms for this compound

Nanoparticle-mediated delivery platforms offer a promising approach to overcome the limitations of traditional drug administration for compounds like this compound. Nanoparticles can encapsulate hydrophobic drugs, protect them from degradation, and facilitate their transport to target sites.

Research has demonstrated the use of magnetic nanoparticles (MNPs) for the delivery of this compound. These MNPs loaded with this compound have been investigated for targeted therapy, such as in the context of calcific aortic valve disease (CAVD). The design of these nanosystems can incorporate features that promote drug release in response to specific stimuli, such as the acidic environment of lysosomes following cellular uptake.

Other types of nanoparticles, such as mesoporous silica (B1680970) nanoparticles (MSNs) and lipid nanoparticles (LNPs), are also being developed for drug delivery applications due to their tunable properties, high drug loading capacity, and potential for surface functionalization to achieve targeting. While specific studies detailing this compound delivery via MSNs or LNPs were not extensively highlighted in the provided snippets, the general principles and advancements in these platforms are relevant for future this compound delivery strategies.

Exploration of Targeted Drug Delivery Approaches for this compound

Targeted drug delivery aims to selectively deliver therapeutic agents to diseased cells or tissues while minimizing exposure to healthy ones. For this compound, this can enhance its efficacy and reduce potential side effects.

One explored targeted approach involves the use of magnetic nanoparticles functionalized with targeting ligands, such as peptides that bind to specific receptors upregulated on target cells. In the case of CAVD, PAR2-targeting magnetic nanoparticles have been developed to deliver this compound to osteogenically differentiated valvular interstitial cells, which overexpress PAR2. This targeted delivery, potentially combined with external magnetic field guidance, can lead to increased accumulation of this compound at the disease site.

Other targeted delivery strategies relevant to this compound could include the use of nanoparticles that respond to the tumor microenvironment (e.g., pH-sensitive or enzyme-sensitive release) or nanoparticles conjugated with antibodies or other ligands that specifically recognize markers on cancer cells or other target tissues. These approaches are crucial for improving the therapeutic window of this compound.

Development of Resistance Mechanisms to this compound

While this compound demonstrates efficacy in various preclinical models, the potential for the development of resistance mechanisms is a critical consideration for its long-term therapeutic application. Research into how cells might develop resistance to ERRα inhibition or mitochondrial uncoupling is ongoing.

ERRα has been implicated in resistance to other therapies, particularly endocrine therapies in breast cancer. Functional substitution of ERRα for ERα has been hypothesized as a mechanism of acquired resistance to tamoxifen (B1202) aacrjournals.org. Tamoxifen-resistant cells show increased dependence on ERRα signaling aacrjournals.org. Furthermore, the ERRα-PGC-1α/β signaling axis has been linked to resistance to chemotherapeutic agents like doxorubicin (B1662922) and epirubicin, potentially through the regulation of genes involved in drug efflux and metabolic adaptation.

Cancer cells, including cancer stem cells, can exhibit resistance through various mechanisms, including enhanced drug efflux and altered mitochondrial metabolism. Since this compound impacts mitochondrial biogenesis and function, adaptations in these pathways could potentially contribute to resistance nih.gov. For example, studies in mitotane-resistant adrenocortical cancer cells treated with this compound showed a metabolic shift towards increased glycolysis acs.org. This suggests that altering metabolic dependencies could be a mechanism of adaptation to this compound.

Elucidating Molecular Mechanisms of Resistance to this compound

Understanding how cells develop resistance to this compound is crucial for its potential therapeutic application, particularly in contexts where ERRα is implicated, such as various cancers dtic.milmdpi.comoncotarget.comnih.govnih.gov. While this compound is known to induce cell death in some chemotherapeutic resistant cancer cells, the specific mechanisms of resistance to this compound itself are an area of ongoing investigation glpbio.commedchemexpress.com.

One potential avenue for resistance could involve alterations in ERRα expression or activity that circumvent the inverse agonism and degradation induced by this compound glpbio.compnas.orgresearchgate.net. Since ERRα is a nuclear receptor that regulates genes involved in cellular energy metabolism, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, cells might develop resistance by altering these metabolic pathways downstream of ERRα or through alternative regulatory mechanisms dtic.mil. The uncoupling effect of this compound on mitochondrial respiration also suggests that resistance could arise from adaptations in mitochondrial function or energy production pathways that compensate for this disruption nih.govacs.orgoncotarget.comresearchgate.netnih.gov.

Furthermore, this compound has been shown to influence multiple signaling pathways, including AKT/ROS, ERK/ROS, NF-κB/ROS, and ROS/p38-MAPK pathways in certain cancer cells oncotarget.com. The development of resistance might involve the activation or bypass of these pathways, reducing the compound's effectiveness oncotarget.com. For instance, resistance could emerge through mechanisms that modulate reactive oxygen species (ROS) levels or the downstream signaling cascades activated by this compound-induced ROS generation oncotarget.com.

Given this compound's dual mechanism targeting both ERRα and mitochondrial function, resistance could potentially involve adaptations to either or both of these effects. Elucidating these complex molecular mechanisms often requires comprehensive approaches, including genomic, proteomic, and metabolomic analyses mdpi.comnih.gov.

Strategies to Overcome or Prevent this compound Resistance in Therapeutic Contexts

Addressing resistance to this compound necessitates the development of strategies aimed at overcoming or preventing the emergence of resistant cell populations. One approach could involve combination therapies that target multiple pathways or mechanisms essential for cell survival and proliferation nih.govnih.govresearchgate.net. For example, studies have shown synergistic anticancer effects when this compound is combined with other agents like gemcitabine (B846) in pancreatic cancer cells or paclitaxel (B517696) in endometrial cancer cells nih.govnih.gov. These combinations may overcome resistance by simultaneously inhibiting complementary pathways or by reducing the likelihood of cells developing resistance to both agents simultaneously nih.govunito.it.

Another strategy could focus on identifying and targeting the specific molecular alterations that confer resistance to this compound. If resistance is linked to altered metabolic dependencies resulting from mitochondrial uncoupling, co-targeting key enzymes or transporters in alternative energy production pathways might be effective. Similarly, if resistance involves the activation of specific signaling cascades, inhibitors of those pathways could be used in combination with this compound.

Given this compound's effect on ERRα and its role in regulating mitochondrial biogenesis, strategies could also involve modulating mitochondrial function or biogenesis to maintain sensitivity to this compound nih.govglpbio.comoncotarget.com. Targeting the interaction between ERRα and its coactivator PGC-1α, which is crucial for mitochondrial gene transcription and biogenesis, might be a relevant strategy nih.govglpbio.comacs.org.

Furthermore, understanding the context-dependent effects of this compound is important. Its activity as a mitochondrial uncoupler independent of ERRα suggests that in some cellular contexts, its primary effects might be mediated through mitochondrial dysfunction nih.govacs.org. Strategies to overcome resistance in such cases would need to focus on the cellular adaptations to metabolic stress.

Integration of Omics Technologies in this compound Research

The application of omics technologies, including genomics, proteomics, metabolomics, and lipidomics, is increasingly valuable in dissecting the complex biological effects of compounds like this compound and understanding the cellular responses, including the development of resistance mdpi.comnih.govahajournals.orgresearchgate.netnih.gov.

Comprehensive Genomic and Proteomic Insights into this compound Effects

Genomic and proteomic analyses can provide comprehensive insights into how this compound affects gene expression and protein profiles within cells. RNA sequencing can identify differentially expressed genes upon this compound treatment, revealing affected transcriptional programs researchgate.net. Proteomic analysis can complement this by identifying changes in protein abundance and post-translational modifications, offering a more direct view of the functional state of the cell mdpi.comnih.gov.

For instance, proteomic analysis has been used to investigate the effects of this compound on adrenocortical cancer (ACC) cells, highlighting its impact on proteins involved in cell metabolism mdpi.comnih.gov. Changes in protein levels of ERRα itself upon this compound treatment have also been observed using Western blotting glpbio.compnas.orgresearchgate.net. Integrating genomic and proteomic data can help connect transcriptional changes to altered protein function and identify key pathways modulated by this compound.

Metabolomic and Lipidomic Profiling in Response to this compound Treatment

Metabolomic and lipidomic profiling can provide a snapshot of the metabolic state of cells treated with this compound, offering insights into how the compound affects cellular energy production and lipid metabolism mdpi.comoncotarget.comresearchgate.netresearchgate.netnih.govrug.nlresearchgate.netscienceopen.com. Given this compound's role as a mitochondrial uncoupler, metabolomics can reveal changes in metabolites related to oxidative phosphorylation, glycolysis, and ATP production nih.govacs.orgmdpi.comnih.govoncotarget.comresearchgate.netnih.govresearchgate.net. Studies using Seahorse XFe96 analyzers have demonstrated that this compound treatment leads to significant reductions in oxygen consumption rate (OCR), basal and maximal respiration, and ATP levels in various cell lines, indicating altered mitochondrial metabolism oncotarget.comresearchgate.netnih.govresearchgate.net. Metabolomic analysis has also shown a negative correlation between metabolite levels in cells treated with this compound and infected cells, suggesting that ERRα inhibition by this compound impacts metabolic induction during viral replication pnas.org.

Lipidomic profiling can identify changes in cellular lipid profiles upon this compound exposure. This is particularly relevant as ERRα has been implicated in regulating lipid metabolism researchgate.netnih.gov. Lipidomics assays have demonstrated that ERRα, and consequently its inhibition by this compound, can affect the levels of various lipid species, including glycerophospholipids and phosphatidylcholine, influencing membrane fluidity researchgate.netnih.gov. Combined lipidomics and proteomics analyses can further reveal how lipid reprogramming relates to changes in protein expression and mitochondrial function researchgate.net.

Data from metabolic profiling studies using this compound can be presented in tables to illustrate the quantitative changes in key metabolic parameters.

Cell Line (Treatment)Basal Respiration (OCR)Maximal Respiration (OCR)ATP ProductionGlycolysis
MCF7 (Control)BaselineBaselineBaselineBaseline
MCF7 (this compound, 10 µM)Significantly Reduced oncotarget.comresearchgate.netnih.govSignificantly Reduced oncotarget.comresearchgate.netnih.govSignificantly Reduced oncotarget.comresearchgate.netnih.gov
H295R (Control)BaselineBaselineBaseline mdpi.comnih.govBaseline mdpi.comnih.gov
H295R (this compound, >1 µM)Lowered mdpi.comnih.govIncreased Contribution mdpi.comnih.gov
SW13 (this compound)Decreased researchgate.netDecreased researchgate.netDecreased researchgate.net
MUC-1 (this compound, Highest Dose)Unaffected Total ATP researchgate.netIncreased Glycolytic Function researchgate.net

Artificial Intelligence and Machine Learning Applications in this compound Discovery and Development

Predictive Modeling for this compound Activity, Toxicity, and ADME Properties

Predictive modeling for this compound could involve developing models to forecast its efficacy in different cellular or disease contexts based on its chemical structure and known interactions numberanalytics.commdpi.comresearchgate.net. Given its dual mechanism, models might need to account for both ERRα binding affinity and mitochondrial uncoupling activity.

Predicting ADME properties is also essential for assessing the pharmacokinetic profile of a compound greenstonebio.comsimulations-plus.comresearchgate.netmdpi.comnih.gov. AI/ML models can predict properties such as absorption rates, distribution in the body, metabolic pathways, and excretion routes for this compound or related compounds greenstonebio.comsimulations-plus.comresearchgate.netmdpi.comnih.gov. Tools and platforms utilizing ML models are available for predicting a wide range of ADME properties greenstonebio.comsimulations-plus.com. Accurate ADME predictions can help researchers understand how this compound is processed by the body, which is vital for interpreting experimental results and guiding further investigations.

The integration of AI/ML in this compound research can streamline the process of identifying promising compounds, understanding their biological effects, and predicting potential challenges like toxicity and unfavorable pharmacokinetic profiles, thereby accelerating the research and development trajectory.

High-Throughput Screening Data Analysis and Compound Prioritization for this compound Research

High-throughput screening (HTS) is a fundamental step in drug discovery, enabling the rapid identification of potential "hits" from large libraries of diverse chemical compounds nih.govnih.gov. In the context of this compound research, HTS has been employed to identify compounds that modulate ERRα activity, the primary target of this compound mdpi.com.

HTS data analysis involves several critical statistical considerations to ensure the accurate and reliable identification of active compounds. These include addressing positional effects within assay plates, setting appropriate hit thresholds, and minimizing false-positive and false-negative rates nih.gov. Quantitative HTS (qHTS), a more recent development, generates concentration-response data for thousands of compounds simultaneously, offering the potential for reduced false rates compared to traditional HTS nih.gov. However, the nonlinear modeling of concentration-response data in qHTS presents statistical challenges, particularly concerning the variability in parameter estimation when using models like the Hill equation nih.gov.

In one study utilizing HTS, 1595 small molecules were screened to identify compounds capable of reverting gene network dysregulation associated with calcific aortic valve disease (CAVD) ahajournals.orgnih.gov. This compound was identified in this screen as a compound with predicted anti-osteogenic potential and a putative corrector of the dysregulated gene network ahajournals.orgnih.gov. Another HTS effort aimed at identifying ERRα antagonists screened a library of 10,000 compounds mdpi.com. Seventy-eight compounds were identified as ERRα antagonists based on having an efficacy greater than -50% of the positive control, this compound mdpi.com. Of these, 45 compounds with a potency value less than 10 µM were selected for further investigation, demonstrating a prioritization strategy based on both efficacy and potency mdpi.com. These prioritized compounds included antineoplastic agents and pesticides mdpi.com.

Compound prioritization in this compound research, and HTS in general, involves extracting biological information from screening data, often leveraging databases that annotate genes by their cellular locations, molecular functions, associated biological processes (gene ontology), or membership in predefined gene sets related to pathways ahajournals.org. Gene ontology or pathway enrichment analyses are used to determine which ontologies or pathways are represented by the differentially enriched molecules identified in omics-derived data ahajournals.org.

Data analysis software plays a crucial role in processing HTS data. Available software packages can handle various assay types, including biochemical and cellular assays with different endpoints like absorbance, luminescence, and fluorescence icgeb.orggenedata.com. These tools assist in calculating quality control measures such as the Z' factor and performing normalization, averaging, and fitting of data genedata.com.

Global Collaborative Initiatives and Data Sharing in this compound Research

While specific large-scale global collaborative initiatives focused solely on this compound were not prominently detailed in the search results, the nature of scientific research involving compounds like this compound inherently relies on a foundation of shared knowledge and data.

The PubChem database, for instance, serves as a public repository for chemical substances and their biological activities, including information on this compound (CID 6918788) guidetopharmacology.orgtocris.comnih.govuni.lu. This platform facilitates data sharing by making information on compounds and their properties accessible to researchers globally. Similarly, databases like ChEMBL and IUPHAR/BPS Guide to PHARMACOLOGY also provide information on this compound, including its activity as an ERRα antagonist/inverse agonist, contributing to a broader understanding of its biological profile guidetopharmacology.orgtocris.com.

The mention of this compound as a positive control in HTS assays for identifying ERRα antagonists in one study implies a level of shared methodology and the use of established compounds as benchmarks across different research groups mdpi.com. This practice, common in HTS, relies on the availability and shared understanding of the properties and activities of such control compounds.

Furthermore, the use of publicly available genomic and transcriptomic datasets in studies that may subsequently investigate compounds like this compound highlights the importance of data sharing in enabling further research. For example, studies analyzing prostate cancer datasets have contributed to the understanding of potential therapeutic targets, which could indirectly inform research directions for compounds like this compound, known to inhibit ERRα which is implicated in cancer cell proliferation dtic.mil.

While explicit "global collaborative initiatives" centered on this compound were not a direct output of the search, the ecosystem of public databases, peer-reviewed publishing, and the use of shared research tools and reference compounds collectively represent a form of global collaboration and data sharing that underpins research into compounds like this compound. The increasing emphasis on open data sharing in scientific research further facilitates this process ahajournals.org.

Q & A

Q. What is the molecular mechanism by which XCT790 acts as an ERRα inverse agonist, and how is its specificity validated experimentally?

this compound selectively inhibits ERRα by binding to its ligand-binding domain (LBD), disrupting interactions with coactivators like PGC-1α. Its specificity is demonstrated by an IC50 of 0.37 μM for ERRα, with no activity against ERRγ, ERα, or ERβ at concentrations below 10 μM . Validation methods include:

  • GAL4-ERR LBD assays : Measures transcriptional repression in transiently transfected cells .
  • Protein degradation assays : this compound reduces ERRα protein levels in a dose-dependent manner (e.g., 5–10 μM in MCF7 cells) .
  • Competitive binding studies : Far-Western blotting confirms this compound does not directly interact with ERα .

Q. How should researchers design in vitro experiments to assess this compound’s dose-dependent effects on cancer cell viability?

Key considerations:

  • Cell lines : Use ERRα-expressing models (e.g., MCF7, PC-9/GR, or PaTu8988 pancreatic cancer cells) .
  • Dosage range : 0.1–10 μM for viability assays (MTT/CCK-8), with higher concentrations (≥10 μM) linked to off-target AMPK activation .
  • Time course : 48–72 hours for apoptosis assays (Annexin V/PI staining) and 24 hours for ERRα protein degradation .
  • Controls : Include ERRα siRNA or ERRα-overexpressing cells to confirm target specificity .

Q. What methodologies are recommended to evaluate this compound-induced cell cycle arrest and apoptosis?

  • Flow cytometry : Analyze G0/G1 phase accumulation (e.g., 72-hour treatment with 5 μM this compound in HCT116 colon cancer cells) .
  • Western blotting : Monitor p21, cyclin D1, and CDK2/4 downregulation; cleaved PARP and caspase-3 upregulation .
  • ROS detection : Use DCFH-DA or MitoSOX assays to quantify this compound-induced oxidative stress, particularly in EGFR-TKI-resistant NSCLC cells .

Advanced Research Questions

Q. How does this compound synergize with chemotherapeutic agents like gemcitabine in pancreatic cancer, and what experimental models validate this?

this compound enhances gemcitabine efficacy by suppressing ERRα and MEK/ERK pathways:

  • In vitro : Co-treatment reduces IC50 of gemcitabine by 50% in PaTu8988 cells via:
  • Synergistic inhibition of migration/invasion (Transwell assays).
  • EMT reversal (E-cadherin upregulation, vimentin downregulation) .
    • In vivo : Nude mouse xenografts show 60% tumor volume reduction with gemcitabine + this compound vs. 30–40% for monotherapies .
    • Rescue experiments : Overexpression of ERRα or ERK activator tBHQ reverses synergy, confirming pathway dependency .

Q. What role does this compound play in overcoming EGFR-TKI resistance in non-small cell lung cancer (NSCLC)?

this compound sensitizes resistant cells (e.g., PC-9/GR) by:

  • ERRα downregulation : Reduces cholesterol-driven ERRα re-expression, a key resistance mechanism .
  • ROS induction : Increases mitochondrial ROS by 2–3 fold, triggering G0/G1 arrest .
  • In vivo validation : Combined this compound + gefitinib reduces xenograft growth by 70% vs. gefitinib alone .

Q. How does this compound inhibit cancer stem cell (CSC) propagation, and what signaling pathways are involved?

this compound targets mitochondrial biogenesis in CSCs:

  • Mammosphere assays : Reduces mammosphere formation by 80% in MCF7 cells at 5 μM .
  • Pathway inhibition : Suppresses Sonic hedgehog, Wnt/β-catenin, and STAT3 via ERRα-PGC1α axis blockade .
  • Metabolic rescue : Acetyl-L-carnitine (ALCAR) restores OXPHOS and CSC viability, confirming mitochondrial targeting .

Q. Does this compound exhibit off-target effects, such as antiviral activity, and how is this mechanistically justified?

this compound inhibits viral replication (e.g., VSV, HSV-1) by:

  • TBK1-IRF3 disruption : Reduces IFN-β production by 90% in 293T cells at 2.5 μM .
  • In vivo models : Lowers VSV titers in mouse serum and lungs by 50–70% .
  • Dual role : While beneficial virologically, this highlights caution in interpreting ERRα-specific effects in immune contexts .

Methodological Considerations Table

Parameter Recommended Approach Key Evidence
ERRα specificityGAL4-ERR LBD luciferase assays + siRNA rescue
Apoptosis detectionAnnexin V/PI + cleaved caspase-3 Western blot
Mitochondrial effectsSeahorse OXPHOS analysis + ALCAR rescue
In vivo dosing10 mg/kg this compound, i.p., 3× weekly (xenograft models)
Antiviral assaysPlaque reduction + qRT-PCR for IFN-β/IP-10

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.